Ac-IEPD-AFC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2-acetamido-3-methylpentanoyl)amino]-5-[2-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXKKVLJPWMVLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38F3N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Principle and Application of Ac-IEPD-AFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-IEPD-AFC, with the full chemical name N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin, is a highly sensitive fluorogenic substrate primarily utilized for the detection and quantification of granzyme B activity.[1] Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, playing a pivotal role in inducing apoptosis in target cells. While both granzyme B and certain caspases, such as caspase-8, cleave substrates after aspartic acid residues, the tetrapeptide sequence Ile-Glu-Pro-Asp (IEPD) is a preferred recognition motif for granzyme B.[2][3] This document provides a comprehensive technical overview of the principle of action of this compound, its kinetic properties, detailed experimental protocols for its use, and its application in research and drug development.
Principle of Action
The fundamental principle behind the use of this compound as a granzyme B substrate lies in the enzymatic cleavage of the peptide sequence, which liberates the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved state, the AFC fluorophore is quenched and non-fluorescent. Upon hydrolysis of the amide bond between the aspartic acid (D) residue and AFC by granzyme B, the AFC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorometer, with excitation typically around 380-400 nm and emission at approximately 500-505 nm.[4] The rate of AFC release is directly proportional to the enzymatic activity of granzyme B in the sample.
Signaling Pathway: Granzyme B-Mediated Apoptosis
Granzyme B, upon entering a target cell, can initiate apoptosis through multiple pathways, primarily by activating the caspase cascade. It can directly cleave and activate effector caspases, such as caspase-3, and initiator caspases. Additionally, granzyme B can cleave the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c and other pro-apoptotic factors, which leads to the formation of the apoptosome and subsequent activation of caspase-9 and the downstream executioner caspases.
Caption: Granzyme B-mediated apoptosis signaling pathway.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound and the related colorimetric substrate, Ac-IEPD-pNA.
| Parameter | This compound | Ac-IEPD-pNA | Notes |
| Enzyme | Human Granzyme B | Human Granzyme B | |
| Km | 585 µM[5] | - | Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |
| kcat/Km | - | 6.6 x 10⁴ M⁻¹s⁻¹[6] | Catalytic efficiency of the enzyme. A specific value for the AFC substrate was not found in the searched literature. |
| Excitation Wavelength | 380-400 nm[4] | 405 nm (for pNA detection)[2] | |
| Emission Wavelength | 500-505 nm[4] | N/A |
Experimental Protocols
The following is a generalized, non-kit-based protocol for a granzyme B activity assay using this compound. This protocol may require optimization depending on the specific experimental conditions and sample types.
Reagents and Buffers
-
Lysis Buffer: 25 mM HEPES, 250 mM NaCl, 2.5 mM EDTA, 0.1% Nonidet P-40, pH 7.4.
-
Assay Buffer: 100 mM HEPES, 0.3 M NaCl, 1 mM EDTA, pH 7.5.
-
This compound Stock Solution: 10 mM in DMSO.
-
Recombinant Human Granzyme B: As a positive control.
-
AFC Standard: For generating a standard curve to quantify the amount of released AFC.
Sample Preparation
-
Cell Lysates: Wash cells with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 x 10⁷ cells in 100 µL). Incubate on ice for 20 minutes. Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant is the cell lysate.[2]
-
Tissue Homogenates: Homogenize tissue in ice-cold Lysis Buffer. Centrifuge to remove insoluble material.
-
Purified Enzyme: Dilute the purified granzyme B to the desired concentration in Assay Buffer.
Assay Procedure
-
Standard Curve: Prepare a series of dilutions of the AFC standard in Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add samples (cell lysate, tissue homogenate, or purified enzyme) to the wells. Adjust the final volume with Assay Buffer.
-
Substrate Addition: Add this compound stock solution to each well to achieve the desired final concentration (e.g., 50-200 µM).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
Data Analysis
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Plot the fluorescence intensity of the AFC standards against their concentrations to generate a standard curve.
-
Convert the fluorescence readings of the samples to the amount of AFC produced using the standard curve.
-
Calculate the granzyme B activity as the rate of AFC production over time (e.g., pmol AFC/min/µg protein).
Experimental Workflow Diagram
Caption: Experimental workflow for granzyme B activity assay.
Specificity and Cross-Reactivity
The tetrapeptide sequence IEPD is a highly specific recognition site for human granzyme B.[2] However, some level of cross-reactivity with other proteases, particularly caspases that also cleave after aspartate residues, may occur. The three-dimensional structure of the active site of granzyme B differs from that of caspases, which contributes to its substrate specificity.[7] Studies have shown that while granzyme B can cleave pro-caspases to activate them, the efficiency of cleavage of caspase-specific substrates by granzyme B is generally low. Conversely, the cleavage of this compound by caspases is also inefficient compared to granzyme B. For instance, mouse granzyme B does not efficiently hydrolyze Ac-IEPD-pNA, highlighting species-specific differences in substrate recognition.[2] It is recommended to use specific inhibitors to confirm that the measured activity is indeed from granzyme B, especially when working with complex biological samples.
Applications in Drug Development and Research
The this compound substrate and the associated granzyme B activity assay are valuable tools in various research and drug development areas:
-
Immunology and Cancer Research: To assess the cytotoxic potential of CTLs and NK cells in response to immunotherapies.
-
Drug Discovery: For high-throughput screening of potential granzyme B inhibitors, which have therapeutic potential in treating autoimmune diseases and transplant rejection.
-
Apoptosis Research: To elucidate the role of granzyme B in different models of programmed cell death.
-
Biomarker Studies: To measure granzyme B levels in biological fluids as a potential biomarker for certain diseases.
Conclusion
This compound is a robust and sensitive tool for the specific measurement of granzyme B activity. Its principle of action, based on the enzymatic release of a highly fluorescent reporter, allows for real-time monitoring of enzyme kinetics. A thorough understanding of its properties, specificity, and the appropriate experimental design is crucial for obtaining accurate and reproducible results in research and drug development settings.
References
- 1. apexbt.com [apexbt.com]
- 2. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Ac-Ile-Glu-Pro-Asp-AFC (Granzyme B Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Granzyme B Substrate VIII, Colorimetric A colorimetric substrate for granzyme B (kcat/Km = 6.6 x 10⁴ M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 7. The three-dimensional structure of human granzyme B compared to caspase-3, key mediators of cell death with cleavage specificity for aspartic acid in P1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ac-IEPD-AFC: A Fluorogenic Substrate for Granzyme B Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Ac-IEPD-AFC, its application in the quantitative analysis of Granzyme B activity, and the associated signaling pathways. This document is intended to serve as a technical resource for professionals in immunology, oncology, and drug development who are investigating cytotoxic T lymphocyte (CTL) and Natural Killer (NK) cell-mediated cytotoxicity.
Introduction to this compound
This compound, chemically known as N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin, is a synthetic tetrapeptide substrate specifically designed to measure the proteolytic activity of Granzyme B.[1] Granzyme B is a serine protease found in the granules of cytotoxic lymphocytes and is a key mediator of apoptosis in target cells.[2][3] The substrate consists of the preferred Granzyme B recognition sequence, IEPD, linked to the fluorescent reporter molecule 7-amino-4-trifluoromethylcoumarin (AFC).
In its intact form, this compound is non-fluorescent. Upon cleavage of the peptide bond after the aspartate (D) residue by active Granzyme B, the AFC moiety is released. The free AFC molecule is highly fluorescent, with an excitation maximum at approximately 380-400 nm and an emission maximum at around 500-505 nm.[2][3] The rate of AFC release is directly proportional to the Granzyme B activity in the sample, allowing for sensitive and quantitative measurements.
Quantitative Data
The following tables summarize key quantitative parameters associated with this compound and its interaction with Granzyme B.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₃₈F₃N₅O₁₁ |
| Purity | >95% |
| Excitation Wavelength (AFC) | ~380-400 nm |
| Emission Wavelength (AFC) | ~500-505 nm |
Table 2: Kinetic and Inhibition Constants for Granzyme B
| Parameter | Substrate/Inhibitor | Value | Enzyme Source |
| Kₘ | This compound | 585 µM | Human Granzyme B |
| kcat/Kₘ | Ac-IEPD-pNA | 6.6 x 10⁴ M⁻¹s⁻¹ | Granzyme B |
| Kᵢ | Ac-IEPD-CHO | 80 nM | Human Granzyme B |
Granzyme B Signaling Pathway
Granzyme B is a critical effector molecule in cell-mediated immunity, inducing apoptosis in target cells through a multi-faceted signaling cascade. The process begins with the recognition of a target cell by a cytotoxic lymphocyte (CTL or NK cell), leading to the formation of an immunological synapse and the release of cytotoxic granules containing perforin and granzymes.
Caption: Granzyme B signaling pathway leading to apoptosis.
Once in the cytoplasm of the target cell, Granzyme B initiates apoptosis through two main pathways:
-
Caspase-Dependent Pathway: Granzyme B can directly cleave and activate executioner caspases, such as pro-caspase-3, and initiator caspases like pro-caspase-8. The activation of these caspases leads to the cleavage of numerous cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
-
Caspase-Independent Pathway: Granzyme B can also induce apoptosis independently of direct caspase activation. A key substrate in this pathway is Bid, a pro-apoptotic Bcl-2 family member. Cleavage of Bid to truncated Bid (tBid) by Granzyme B leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, subsequently leading to the activation of caspase-3. Furthermore, Granzyme B can directly cleave the inhibitor of caspase-activated DNase (ICAD), releasing the active DNase (CAD) which then translocates to the nucleus and fragments DNA.
Experimental Protocols
The following is a detailed methodology for a typical Granzyme B activity assay using this compound.
Materials and Reagents
-
This compound substrate
-
Granzyme B Assay Buffer (e.g., containing HEPES, NaCl, and EDTA)
-
Cell lysate or purified Granzyme B
-
Recombinant active Granzyme B (as a positive control)
-
AFC standard (for calibration curve)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with filters for Ex/Em = 380-400/500-505 nm
-
Microcentrifuge
-
Pipettes and tips
Experimental Workflow
Caption: Experimental workflow for Granzyme B activity assay.
Detailed Procedure
1. Sample Preparation:
-
Cell Lysates:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold Granzyme B Assay Buffer.
-
Homogenize the cells on ice using a Dounce homogenizer or by sonication.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) for the assay.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Purified Enzyme:
-
Dilute the purified Granzyme B to the desired concentration in Granzyme B Assay Buffer.
-
2. AFC Standard Curve Preparation:
-
Prepare a stock solution of AFC in Granzyme B Assay Buffer.
-
Perform serial dilutions of the AFC stock solution to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
3. Reaction Setup:
-
Add your samples (e.g., 50 µL of cell lysate) to the wells of the 96-well plate. Include a positive control (recombinant Granzyme B) and a negative control (assay buffer alone).
-
Prepare a Reaction Mix by diluting the this compound substrate in the Granzyme B Assay Buffer to the desired final concentration (e.g., 200 µM).
-
Add the Reaction Mix (e.g., 50 µL) to each sample and control well to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL).
4. Measurement:
-
Kinetic Assay (Recommended):
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 380-400/500-505 nm) every 1-2 minutes for a period of 30-60 minutes.
-
-
Endpoint Assay:
-
Incubate the plate at 37°C for a fixed period (e.g., 60 minutes), protected from light.
-
After incubation, measure the fluorescence intensity.
-
5. Data Analysis:
-
Subtract the fluorescence of the blank (assay buffer with substrate) from all readings.
-
Plot the fluorescence intensity of the AFC standards against their concentrations to generate a standard curve.
-
For the kinetic assay, determine the rate of the reaction (change in fluorescence per unit of time) from the linear portion of the progress curve.
-
Convert the rate of fluorescence change to the concentration of AFC produced per minute using the standard curve.
-
Calculate the Granzyme B activity in your sample, often expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.[3]
Conclusion
This compound is a highly specific and sensitive tool for the quantitative measurement of Granzyme B activity. Its use in conjunction with detailed knowledge of the Granzyme B signaling pathway provides researchers with a robust system for investigating cell-mediated cytotoxicity. This guide offers the foundational technical information required for the successful implementation of this compound-based assays in a research or drug development setting, facilitating a deeper understanding of immune responses in health and disease.
References
The Ac-IEPD-AFC Moiety in Fluorogenic Caspase Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the mechanism of fluorescence for AFC-based substrates, with a particular focus on their application in caspase activity assays. While the tetrapeptide sequence Ac-IEPD (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl) is primarily recognized as a substrate for Granzyme B, its linkage to the fluorophore 7-Amino-4-trifluoromethylcoumarin (AFC) places it within the broader context of fluorogenic assays used to study proteases, including caspases. This guide will detail the core principles of AFC-based fluorescence, discuss substrate specificity with an emphasis on well-validated caspase-4 substrates, provide detailed experimental protocols, and delineate the key signaling pathway involving caspase-4.
Core Mechanism of AFC-Based Fluorescence
The fundamental principle of fluorogenic caspase substrates like Ac-Peptide-AFC lies in the quenching of the AFC fluorophore's fluorescence when it is covalently attached to the peptide sequence. The peptide backbone effectively prevents the AFC molecule from achieving an excited state upon illumination.
The enzymatic activity of a caspase, a cysteine-aspartic protease, specifically cleaves the peptide bond C-terminal to the aspartic acid residue (the "D" in the peptide sequence). This cleavage event liberates the free AFC molecule. Unbound AFC, when excited by light at its maximum excitation wavelength, undergoes a conformational change to an excited singlet state. As it returns to its ground state, it emits energy in the form of a photon, resulting in a detectable fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of cleaved AFC, and thus, to the enzymatic activity of the caspase in the sample.
Caspase-4 and Substrate Specificity
Caspase-4 is a key mediator of the inflammatory response, primarily involved in the non-canonical inflammasome pathway. Accurate measurement of its activity is crucial for understanding its role in various physiological and pathological processes. While a variety of tetrapeptide sequences conjugated to AFC are used to measure caspase activity, substrate specificity is paramount for obtaining reliable data.
The peptide sequence Ac-IEPD-AFC is well-established as a substrate for Granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated cell death. While caspases and Granzyme B both cleave after aspartate residues, their substrate preferences differ. There is a lack of specific kinetic data, such as Michaelis constant (Km) and maximum velocity (Vmax), for the interaction between this compound and caspase-4 in the scientific literature.
For specific and sensitive detection of caspase-4 activity, other peptide sequences are more widely accepted and validated.
Quantitative Data for Caspase Substrates
The following tables summarize key quantitative data for AFC and commonly used caspase-4 substrates.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| AFC (7-Amino-4-trifluoromethylcoumarin) | ~380-400 | ~460-505 |
| Substrate | Target Caspase(s) | Km (µM) | Notes |
| Ac-WEHD-AMC | Caspase-1, -4, -5 | 31 (for Caspase-4) | A widely used and validated substrate for inflammatory caspases.[1] |
| Ac-LEVD-AFC | Caspase-4 | Not definitively reported | Frequently used in commercial caspase-4 assay kits.[2][3] |
| This compound | Granzyme B | 585 (for Granzyme B) | Primarily a Granzyme B substrate; use for specific caspase-4 measurement is not recommended without validation. |
Experimental Protocols
General Fluorometric Caspase-4 Assay Protocol (using Ac-LEVD-AFC or Ac-WEHD-AFC)
This protocol provides a general workflow for measuring caspase-4 activity in cell lysates. Optimization of reagent concentrations and incubation times may be necessary for specific experimental systems.
Materials:
-
Cells of interest
-
Reagent for inducing apoptosis or inflammation (e.g., LPS for non-canonical inflammasome activation)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Caspase-4 Substrate (e.g., Ac-LEVD-AFC or Ac-WEHD-AFC), 1 mM stock in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat cells with the appropriate stimulus to induce caspase-4 activity. Include an untreated control group.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
-
Cell Lysate Preparation:
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µL of cell lysate to each well. It is recommended to use 50-200 µg of protein per well.
-
Prepare a master mix of the reaction buffer. For each reaction, you will need 50 µL of 2x Reaction Buffer and 5 µL of the 1 mM caspase-4 substrate (final concentration of 50 µM).
-
Add 55 µL of the master mix to each well containing the cell lysate.
-
Include a blank control containing Cell Lysis Buffer and the master mix without cell lysate.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
The fold-increase in caspase-4 activity can be determined by comparing the fluorescence intensity of the treated samples to the untreated control.
-
Signaling Pathway and Experimental Workflow Visualizations
Caspase-4 Cleavage of a Fluorogenic Substrate
Caption: Enzymatic cleavage of the AFC substrate by caspase-4.
Experimental Workflow for Caspase-4 Fluorometric Assay
References
Ac-IEPD-AFC Cleavage by Granzyme B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cleavage of the fluorogenic substrate Ac-IEPD-AFC by granzyme B, a critical interaction in the study of apoptosis and immune-mediated cell death. This document details the underlying biochemical principles, offers structured quantitative data, and provides detailed experimental protocols and pathway visualizations to support research and development in this area.
Introduction
Granzyme B is a serine protease predominantly found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon release into a target cell, granzyme B plays a pivotal role in inducing apoptosis through the cleavage of various intracellular substrates.[1] A key substrate for assaying granzyme B activity is the synthetic peptide Ac-Ile-Glu-Pro-Asp-7-Amino-4-trifluoromethylcoumarin (this compound). This fluorogenic substrate is designed based on the preferred cleavage sequence of granzyme B.[2][3][4] Cleavage of this compound by granzyme B liberates the fluorescent AFC group, providing a direct and quantifiable measure of enzyme activity. Understanding the kinetics and specificity of this reaction is crucial for the development of therapeutics targeting apoptosis and for monitoring immune responses in various disease contexts.
Biochemical Properties and Specificity
This compound is a synthetic tetrapeptide linked to the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC). Granzyme B preferentially cleaves peptide bonds C-terminal to an aspartate (Asp) residue. The IEPD sequence in this compound mimics the natural cleavage sites in key granzyme B substrates, such as Bid.[5]
The specificity of granzyme B for the IEPD sequence is not absolute and can be influenced by species differences. Human granzyme B efficiently cleaves substrates containing the IEPD sequence, whereas murine granzyme B shows significantly lower activity towards this sequence.[5] While this compound is a widely used substrate for granzyme B, it is important to consider potential cross-reactivity with other proteases, particularly caspases, which also cleave after aspartate residues. Notably, caspase-8 has been reported to have some activity towards substrates with the IETD sequence, which is similar to IEPD.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of granzyme B and related proteases with this compound and similar substrates.
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Species | Reference |
| Human Granzyme B | This compound | 585 | ND | ND | Human | [6] |
| Human Granzyme B | Ac-IEPD-pNA | ND | ND | 6.6 x 10⁴ | Human |
ND: Not Determined
| Inhibitor | Target Enzyme | K_i_ (nM) | Reference |
| Ac-IEPD-CHO | Human Granzyme B | 80 |
Signaling Pathways
Granzyme B is a key effector molecule in the cytotoxic lymphocyte-mediated apoptotic pathway. Its entry into target cells is facilitated by the pore-forming protein perforin. Once in the cytoplasm, granzyme B can initiate apoptosis through multiple routes.
Granzyme B-Mediated Apoptosis
Caption: Granzyme B induces apoptosis via caspase-dependent and -independent pathways.
Experimental Protocols
This section provides a detailed methodology for a standard granzyme B activity assay using this compound.
Granzyme B Activity Assay Protocol
Objective: To quantify the enzymatic activity of granzyme B in a sample using the fluorogenic substrate this compound.
Materials:
-
Recombinant human granzyme B (positive control)
-
This compound substrate (stock solution in DMSO)
-
Granzyme B assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~500 nm
-
Cell lysates or purified protein samples for testing
-
AFC standard for calibration curve
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice.
-
Prepare a working solution of this compound by diluting the stock solution in granzyme B assay buffer to the desired final concentration (e.g., 50-200 µM).
-
Prepare a dilution series of the AFC standard in granzyme B assay buffer to generate a standard curve (e.g., 0-10 µM).
-
-
Sample Preparation:
-
For cell lysates, homogenize cells or tissues in ice-cold granzyme B assay buffer.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant for the assay. Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Add 50 µL of the AFC standard dilutions to separate wells of the 96-well plate.
-
Add 50 µL of granzyme B assay buffer to blank wells.
-
Add a known amount of recombinant granzyme B to positive control wells, bringing the final volume to 50 µL with assay buffer.
-
Add your samples (e.g., 10-50 µg of cell lysate) to the experimental wells, adjusting the final volume to 50 µL with assay buffer.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the this compound working solution to all wells (except the AFC standard wells) to initiate the reaction. The final volume in these wells will be 100 µL.
-
Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 500 nm) at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all measurements.
-
Plot the fluorescence intensity of the AFC standards against their concentrations to generate a standard curve.
-
Determine the rate of AFC release for each sample by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Use the standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of substrate cleavage (pmol/min).
-
Express the granzyme B activity as units per milligram of protein, where one unit is defined as the amount of enzyme that cleaves 1 pmol of substrate per minute at 37°C.[3][7]
-
Experimental Workflow
Caption: Workflow for a granzyme B enzymatic activity assay.
Conclusion
The cleavage of this compound by granzyme B is a fundamental tool for studying cytotoxic lymphocyte-mediated apoptosis. This guide provides the necessary technical information, quantitative data, and detailed protocols to effectively utilize this substrate in a research setting. Careful consideration of factors such as species specificity and potential cross-reactivity with other proteases is essential for accurate data interpretation. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the biological context and practical execution of these assays, respectively, serving as a valuable resource for both novice and experienced researchers in the field.
References
- 1. Apoptotic Caspases-3 and -7 Cleave Extracellular Domains of Membrane-Bound Proteins from MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human and murine granzyme B exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Specificity of Ac-IEPD-AFC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Ac-IEPD-AFC, detailing its primary enzymatic target, specificity, and the critical considerations for its use in research and drug development.
Core Concepts: this compound as a Granzyme B Substrate
The tetrapeptide sequence Ile-Glu-Pro-Asp (IEPD) serves as a recognition and cleavage site for the serine protease Granzyme B. This compound is a synthetic substrate where this peptide is conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). Upon enzymatic cleavage after the aspartate residue, the AFC fluorophore is released, resulting in a measurable increase in fluorescence, which is instrumental in quantifying enzyme activity.
Primary Target: Human Granzyme B
This compound is predominantly utilized as a substrate for human Granzyme B, a key effector molecule in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. Granzyme B, upon entering a target cell, initiates apoptosis through the cleavage of various intracellular proteins, including caspases.
Cross-Reactivity with Caspase-8
A critical aspect of this compound specificity is its known cross-reactivity with caspase-8. While the optimal recognition sequence for caspase-8 is typically IETD, the similarity of the IEPD sequence allows for its cleavage by caspase-8. This off-target activity is a crucial consideration in experimental design and data interpretation, necessitating appropriate controls to distinguish between Granzyme B and caspase-8 activity.
Species-Specific Cleavage
The efficiency of this compound cleavage by Granzyme B exhibits significant species-specific differences. Human Granzyme B efficiently processes the IEPD sequence, whereas murine Granzyme B does so with markedly lower efficiency. This disparity is a critical factor in preclinical studies and the translation of findings from murine models to human systems.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with its primary target.
| Enzyme | Substrate | Parameter | Value |
| Human Granzyme B | This compound | Km | 585 µM[1] |
Signaling Pathways and Inhibition
Granzyme B-Mediated Apoptosis
Granzyme B can induce apoptosis through multiple pathways. It can directly cleave and activate executioner caspases, such as caspase-3 and caspase-7. Alternatively, Granzyme B can cleave the pro-apoptotic protein Bid, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation, a pathway that can bypass the need for caspase-8.
Inhibition by SerpinB9/PI-9
The activity of Granzyme B is endogenously regulated by the serine protease inhibitor 9 (PI-9), also known as SerpinB9. PI-9 is a potent and irreversible inhibitor of Granzyme B, forming a stable covalent complex that prevents the enzyme from cleaving its substrates. This inhibitory mechanism is crucial for protecting cytotoxic lymphocytes from self-inflicted damage and is a key factor in tumor immune evasion.
Experimental Protocols
Fluorometric Granzyme B Activity Assay
This protocol is adapted from commercially available assay kits and provides a general procedure for measuring Granzyme B activity in cell lysates or purified enzyme preparations.
Materials:
-
Granzyme B Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
This compound substrate (typically 10 mM stock in DMSO)
-
AFC standard (for generating a standard curve)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Sample Preparation:
-
Prepare cell lysates by homogenizing cells in ice-cold Granzyme B Assay Buffer.
-
Centrifuge the lysate to pellet insoluble material and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
For purified enzyme, dilute to the desired concentration in Granzyme B Assay Buffer.
-
-
AFC Standard Curve:
-
Prepare a series of dilutions of the AFC standard in Granzyme B Assay Buffer (e.g., 0, 10, 20, 50, 100 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
-
Assay Reaction:
-
Add 50 µL of your sample (cell lysate or purified enzyme) to the wells. Include a buffer-only control.
-
Prepare a reaction mix by diluting the this compound stock solution in the Granzyme B Assay Buffer to the desired final concentration (e.g., 200 µM).
-
Initiate the reaction by adding 50 µL of the reaction mix to each sample and control well.
-
-
Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm) kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Plot the AFC standard concentrations against their corresponding fluorescence values to generate a standard curve.
-
Determine the rate of AFC release for each sample by calculating the slope of the linear portion of the kinetic curve.
-
Convert the rate of fluorescence change to the rate of substrate cleavage using the standard curve.
-
Granzyme B activity is typically expressed as pmol of AFC released per minute per mg of protein.
-
Conclusion
This compound is a valuable tool for the sensitive detection of human Granzyme B activity. However, its utility is contingent on a thorough understanding of its specificity. Researchers and drug development professionals must consider the potential for cross-reactivity with caspase-8 and the significant differences in cleavage efficiency between human and murine Granzyme B. The implementation of appropriate controls and careful consideration of the experimental context are paramount for obtaining accurate and reproducible results. Further research to fully quantitate the kinetic parameters of this compound cleavage by both Granzyme B and caspase-8 would greatly enhance the precision of its application.
References
An In-depth Technical Guide to the Granzyme B Substrate: Ac-IEPD-AFC
This guide provides a comprehensive overview of the fluorogenic substrate Ac-IEPD-AFC, a critical tool for researchers, scientists, and drug development professionals studying the activity of Granzyme B. We will delve into its fundamental properties, the signaling pathways it helps elucidate, and detailed protocols for its use in experimental settings.
Core Principles of this compound
This compound is a synthetic peptide, N-acetyl-isoleucyl-glutamyl-prolyl-aspartic acid-7-amino-4-trifluoromethylcoumarin, designed as a specific substrate for Granzyme B. Granzyme B is a serine protease primarily found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] It plays a crucial role in inducing apoptosis (programmed cell death) in target cells.[2][3]
The utility of this compound in research lies in its fluorogenic nature. The peptide sequence "IEPD" is a recognition and cleavage site for Granzyme B.[4] In its intact form, the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore is quenched. Upon cleavage by active Granzyme B, AFC is released, resulting in a measurable fluorescent signal.[5] This direct relationship between enzyme activity and fluorescence intensity allows for the sensitive and quantitative measurement of Granzyme B activity.[5]
Quantitative Data Summary
For ease of reference, the key quantitative parameters for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Wavelength | 380 - 400 nm | [5][6][7] |
| Emission Wavelength | 495 - 505 nm | [5][6][7] |
| Michaelis Constant (Km) for human Granzyme B | 585 µM | [8] |
| Molar Extinction Coefficient (ε) of pNA (for colorimetric variant) | 9,160 M⁻¹cm⁻¹ at 405 nm | [9] |
The Granzyme B Signaling Pathway in Apoptosis
Granzyme B is a key effector molecule in cell-mediated cytotoxicity. Once delivered into a target cell by pore-forming proteins like perforin, it initiates apoptosis through multiple pathways.[1][2][3] These can be broadly categorized as caspase-dependent and caspase-independent mechanisms.
-
Caspase-Dependent Pathway: Granzyme B can directly cleave and activate several caspases, which are central executioners of apoptosis.[1] It can activate initiator caspases such as caspase-8 and caspase-10, and executioner caspases like caspase-3 and caspase-7.[1] The activation of caspase-3, a major substrate of Granzyme B, leads to the cleavage of numerous cellular proteins, culminating in the morphological and biochemical hallmarks of apoptosis.
-
Mitochondrial (Intrinsic) Pathway: Granzyme B can also trigger the mitochondrial pathway of apoptosis. It achieves this by cleaving the BH3-only protein Bid to its truncated form, tBid.[2][3] tBid then translocates to the mitochondria, where it induces the oligomerization of Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP).[10] This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which then activates the apoptosome and subsequently caspase-9 and caspase-3.[3][10]
-
Caspase-Independent Pathway: Granzyme B can also induce cell death independently of caspases. It can directly cleave critical cellular substrates, including the inhibitor of caspase-activated DNase (ICAD), leading to DNA fragmentation.[1] Other direct substrates include components of the cytoskeleton and DNA repair proteins like PARP.[1][10]
Caption: Granzyme B-mediated apoptosis signaling pathways.
Experimental Protocol: Granzyme B Activity Assay
This protocol outlines the steps for measuring Granzyme B activity in cell lysates using this compound.
Reagent Preparation
-
Granzyme B Assay Buffer: Prepare a buffer solution, typically containing HEPES, at a physiological pH (e.g., 7.5). The buffer may also contain salts and reducing agents like DTT. Refer to specific kit manuals for precise compositions.[5][11]
-
This compound Substrate Stock Solution: Dissolve the lyophilized this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store this stock at -20°C or -80°C, protected from light.[6][11][12]
-
AFC Standard Stock Solution: Prepare a stock solution of free AFC in DMSO (e.g., 1 mM) for generating a standard curve. Store at -20°C.[5]
-
AFC Standard Dilutions: On the day of the experiment, dilute the AFC standard stock solution with assay buffer to create a series of known concentrations for the standard curve.[5]
Sample Preparation (Cell Lysates)
-
Induce apoptosis in your cell population of interest using the desired treatment.
-
Harvest the cells (e.g., 1-2 x 10⁶ cells) and wash them with cold PBS.
-
Resuspend the cell pellet in ice-cold Granzyme B Assay Buffer.
-
Lyse the cells by homogenization (e.g., using a Dounce homogenizer) or through freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet insoluble material.[5]
-
Collect the supernatant, which contains the cytosolic fraction with Granzyme B, for the assay. Determine the protein concentration of the lysate.[11]
Assay Procedure
-
Standard Curve: Add the prepared AFC standard dilutions to a 96-well plate (black plates with clear bottoms are recommended for fluorescence assays).[5]
-
Samples: Add your cell lysates to separate wells of the 96-well plate. It is advisable to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve. Adjust the final volume in each well with assay buffer.[5]
-
Positive Control: Include a positive control of purified, active Granzyme B if available.[5]
-
Reaction Mix: Prepare a reaction mix containing the Granzyme B Assay Buffer and the this compound substrate. The final substrate concentration is typically in the range of 25-50 µM.[6]
-
Initiate Reaction: Add the reaction mix to the sample and positive control wells.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light.[5] Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader with excitation at ~380 nm and emission at ~500 nm.[5]
Data Analysis
-
Subtract the background fluorescence (from a buffer-only control) from all readings.
-
Plot the fluorescence intensity of the AFC standards against their known concentrations to generate a standard curve.
-
Determine the rate of change in fluorescence for each sample (ΔRFU/ΔT) from the linear portion of the kinetic read.
-
Use the standard curve to convert the ΔRFU/ΔT for your samples into the amount of AFC generated per unit of time (e.g., pmol/min).
-
Normalize the Granzyme B activity to the amount of protein in your cell lysate to express the specific activity (e.g., pmol/min/mg protein).
Caption: Experimental workflow for Granzyme B activity assay.
References
- 1. Granzyme B - Wikipedia [en.wikipedia.org]
- 2. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ubpbio.com [ubpbio.com]
- 7. Ac-Ile-Glu-Pro-Asp-AFC (Granzyme B Substrate) - Echelon Biosciences [echelon-inc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Granzyme B Substrate VIII, Colorimetric - CAS 216757-29-8 - Calbiochem | 368067 [merckmillipore.com]
- 10. ROS signaling during granzyme B-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Guide to Ac-IEPD-AFC and its Relevance in Caspase-4 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fluorogenic substrate Ac-IEPD-AFC, with a primary focus on its spectral properties and application in enzymatic assays. While initially investigated in the context of various proteases, this guide will clarify its specificity and introduce the more widely accepted substrates for the study of caspase-4, a key mediator of the non-canonical inflammasome pathway.
This compound: Spectral Properties and Enzymatic Specificity
This compound (N-Acetyl-Ile-Glu-Pro-Asp-7-Amino-4-trifluoromethylcoumarin) is a synthetic peptide substrate that releases the fluorescent molecule 7-Amino-4-trifluoromethylcoumarin (AFC) upon enzymatic cleavage. The fluorescence of the liberated AFC is a direct measure of the enzymatic activity of the protease .
Excitation and Emission Spectra
The spectral properties of the free AFC fluorophore are well-characterized. Upon cleavage from the peptide, AFC exhibits a distinct excitation and emission profile that is readily detectable using standard fluorescence spectroscopy.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| Free AFC | ~400 | ~505 |
Table 1: Spectral properties of the free 7-Amino-4-trifluoromethylcoumarin (AFC) fluorophore.
It is important to note that the intact this compound peptide is largely non-fluorescent. The significant increase in fluorescence upon cleavage provides a high signal-to-noise ratio, which is advantageous for sensitive enzyme activity assays.
Enzymatic Specificity: Granzyme B vs. Caspase-4
Initial research and commercial availability have predominantly associated this compound with Granzyme B , a serine protease involved in cytotoxic T lymphocyte-mediated apoptosis.[1][2] The peptide sequence IEPD is a preferred recognition motif for Granzyme B.[1]
While there is some overlap in the substrate specificities of proteases, this compound is not considered the optimal or standard substrate for the specific measurement of caspase-4 activity. For dedicated caspase-4 assays, substrates with peptide sequences such as LEVD (Leu-Glu-Val-Asp) or LEHD (Leu-Glu-His-Asp) are more commonly employed due to their higher specificity for this particular caspase.[3][4][5]
Recommended Fluorogenic Substrates for Caspase-4
For researchers focused on quantifying caspase-4 activity, the use of more specific substrates is highly recommended. The most widely accepted fluorogenic substrates for caspase-4 are Ac-LEVD-AFC and Ac-LEHD-AFC.[3][5]
| Substrate | Peptide Sequence | Target Caspase(s) |
| Ac-LEVD-AFC | Acetyl-Leu-Glu-Val-Asp-AFC | Caspase-4 |
| Ac-LEHD-AFC | Acetyl-Leu-Glu-His-Asp-AFC | Caspase-4 |
Table 2: Recommended fluorogenic substrates for caspase-4 activity assays.
Caspase-4 Signaling Pathway: The Non-Canonical Inflammasome
Caspase-4 is a critical initiator of the non-canonical inflammasome pathway, which is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[6] This pathway plays a crucial role in the innate immune response, leading to a form of inflammatory cell death known as pyroptosis.
Caspase-4 Non-Canonical Inflammasome Signaling Pathway.
Experimental Protocol for a Fluorometric Caspase-4 Assay
The following is a generalized protocol for the determination of caspase-4 activity in cell lysates using a fluorogenic AFC-based substrate such as Ac-LEVD-AFC.
Reagents and Materials
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4)
-
2x Reaction Buffer (e.g., 100 mM HEPES, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, pH 7.4)
-
Dithiothreitol (DTT)
-
Ac-LEVD-AFC substrate (or other suitable caspase-4 substrate)
-
96-well black microplate
-
Fluorometric microplate reader
Assay Procedure
-
Cell Lysis:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Reaction Setup:
-
Prepare a master mix of 2x Reaction Buffer containing DTT (final concentration typically 10 mM).
-
In a 96-well black microplate, add cell lysate to each well.
-
Add the 2x Reaction Buffer with DTT to each well.
-
Add the Ac-LEVD-AFC substrate to each well to a final concentration of 50 µM.[4]
-
-
Incubation and Measurement:
Data Analysis
The fold-increase in caspase-4 activity can be determined by comparing the fluorescence readings of the induced samples to the untreated control samples.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a fluorometric caspase-4 assay.
Workflow for a Fluorometric Caspase-4 Activity Assay.
References
Methodological & Application
Ac-IEPD-AFC Granzyme B Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Upon release into a target cell, it plays a crucial role in inducing apoptosis, or programmed cell death, by cleaving specific intracellular substrates.[2][3][4][5] The activity of granzyme B is a key indicator of cell-mediated cytotoxicity and is of significant interest in immunology, cancer research, and the development of immunotherapies.
This document provides a detailed protocol for the fluorometric determination of granzyme B activity using the synthetic substrate Ac-IEPD-AFC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin). This assay is based on the cleavage of the peptide sequence IEPD by granzyme B, which releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC). The resulting fluorescence, measured at an excitation/emission of approximately 380/500 nm, is directly proportional to the granzyme B activity in the sample.[1]
Signaling Pathway of Granzyme B-Induced Apoptosis
Granzyme B, once delivered into the cytoplasm of a target cell by perforin, can initiate apoptosis through multiple pathways:
-
Direct Caspase Activation: Granzyme B can directly cleave and activate executioner caspases, such as caspase-3 and caspase-7, bypassing the need for initiator caspases.[1][2][3]
-
Mitochondrial (Intrinsic) Pathway: Granzyme B can cleave the BH3-only protein Bid to its truncated form, tBid.[3][4][6] tBid then translocates to the mitochondria and promotes the release of cytochrome c, which in turn leads to the formation of the apoptosome and activation of caspase-9.
-
Caspase-Independent Pathways: Granzyme B can also induce cell death by cleaving other critical cellular proteins, such as ICAD (Inhibitor of Caspase-Activated DNase), leading to DNA fragmentation.[3][5]
Experimental Protocol: Granzyme B Activity Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials and Reagents
-
Granzyme B Assay Buffer: (e.g., 0.1M HEPES, pH 7.3, containing 0.05 M MgCl₂)
-
This compound Substrate: (10 mM stock in DMSO)
-
AFC Standard: (1 mM stock in DMSO) for standard curve generation
-
Recombinant Human Granzyme B: (as a positive control)
-
Cell Lysates or Purified Samples
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
Lysis Buffer: (e.g., 0.1% Nonidet P-40, 250 mM NaCl, 25 mM HEPES, 2.5 mM EDTA)
Experimental Workflow
Step-by-Step Procedure
1. Sample Preparation:
-
Cell Lysates:
-
Harvest cells (e.g., 2 x 10⁶ cells) and wash with cold PBS.[7]
-
Resuspend the cell pellet in an appropriate volume of lysis buffer (e.g., 100 µL).
-
Incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of the lysate.
-
-
Purified Protein: Dilute the purified granzyme B to the desired concentration in Granzyme B Assay Buffer.
2. AFC Standard Curve Preparation:
-
Prepare a 10 µM AFC standard by diluting the 1 mM stock in Granzyme B Assay Buffer.
-
Create a series of dilutions from the 10 µM stock to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Add 100 µL of each standard dilution to separate wells of the 96-well plate.
3. Assay Reaction:
-
Add samples to the 96-well plate. For unknown samples, it is recommended to test several dilutions. Adjust the final volume to 50 µL with Granzyme B Assay Buffer.
-
Include a positive control (recombinant granzyme B) and a blank (assay buffer only).
-
Prepare a Reaction Mix for each sample and control by combining:
-
48 µL Granzyme B Assay Buffer
-
2 µL this compound substrate (10 mM stock)
-
-
Add 50 µL of the Reaction Mix to each sample and control well. Do not add to the standard curve wells.
-
Immediately place the plate in a fluorescence microplate reader.
4. Measurement:
-
Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-5 minutes.
-
Use an excitation wavelength of 380 nm and an emission wavelength of 500 nm.
-
The AFC standard curve can be read in endpoint mode at the end of the incubation period.
Data Presentation and Analysis
1. AFC Standard Curve:
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) of the AFC standards against their known concentrations (pmol/well). This will be used to determine the amount of AFC generated in the experimental samples.
| AFC Concentration (µM) | AFC Amount (pmol/well) | Average RFU |
| 0 | 0 | Value |
| 2 | 200 | Value |
| 4 | 400 | Value |
| 6 | 600 | Value |
| 8 | 800 | Value |
| 10 | 1000 | Value |
2. Granzyme B Activity Calculation:
-
Choose two time points (T1 and T2) within the linear range of the reaction for each sample.
-
Calculate the change in fluorescence (ΔRFU) for each sample: ΔRFU = RFU₂ - RFU₁.
-
Use the AFC standard curve to convert the ΔRFU to the amount of AFC generated (B) in pmol.
-
Calculate the granzyme B activity using the following formula[1]:
Granzyme B Activity (pmol/min/mL or U/mL) = (B / (ΔT x V)) x D
Where:
-
B = Amount of AFC generated (pmol)
-
ΔT = Reaction time (T₂ - T₁) in minutes
-
V = Original sample volume added to the well (mL)
-
D = Sample dilution factor
-
3. Sample Data Table:
| Sample ID | Protein Conc. (µg/µL) | ΔRFU | B (pmol AFC) | ΔT (min) | V (mL) | Dilution (D) | Activity (U/mL) | Specific Activity (U/mg) |
| Control Lysate | 1.5 | Value | Value | 30 | 0.01 | 1 | Value | Value |
| Treated Lysate | 1.5 | Value | Value | 30 | 0.01 | 1 | Value | Value |
| Positive Control | N/A | Value | Value | 30 | 0.05 | 1 | Value | N/A |
| Blank | N/A | Value | 0 | 30 | 0.05 | 1 | 0 | N/A |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of samples or reagents. | Subtract the fluorescence of a blank control (sample without substrate). |
| Low or no signal | Inactive enzyme or incorrect assay conditions. | Use a positive control to verify enzyme activity. Ensure correct buffer pH and temperature. |
| Non-linear reaction rate | Substrate depletion or enzyme instability. | Use a lower concentration of enzyme or a shorter reaction time. Ensure the reaction is in the linear range. |
Conclusion
The this compound granzyme B activity assay is a sensitive and reliable method for quantifying granzyme B activity in various biological samples. By following this detailed protocol and understanding the underlying principles of granzyme B-mediated apoptosis, researchers can effectively utilize this assay to advance their studies in immunology and drug development.
References
- 1. abcam.com [abcam.com]
- 2. Granzyme B-induced apoptosis requires both direct caspase activation and relief of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 7. abcam.com [abcam.com]
Application Notes and Protocols for Ac-IEPD-AFC in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of Ac-IEPD-AFC, a fluorogenic substrate, to measure the activity of caspase-8 in cell lysates. This assay is a critical tool for studying apoptosis and evaluating the efficacy of therapeutic agents that target this pathway.
Introduction
This compound (N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin) is a synthetic peptide substrate specifically designed for the detection of caspase-8 and granzyme B activity.[1] Caspase-8 is an initiator caspase that plays a crucial role in the extrinsic pathway of apoptosis.[2] Upon activation, caspase-8 cleaves and activates downstream effector caspases, leading to the execution of programmed cell death.[3][4]
The assay principle is based on the enzymatic cleavage of the this compound substrate by active caspase-8. This cleavage releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC), which emits a yellow-green fluorescence signal that can be quantified using a fluorometer.[5][6] The intensity of the fluorescence is directly proportional to the caspase-8 activity in the sample. The excitation wavelength for AFC is approximately 400 nm, and the emission wavelength is around 505 nm.[5][6]
Signaling Pathway
The following diagram illustrates the extrinsic apoptosis pathway, highlighting the central role of caspase-8 and the mechanism of the this compound assay.
Caption: Diagram of the extrinsic apoptosis pathway leading to caspase-8 activation and subsequent cleavage of the this compound substrate.
Experimental Protocols
A. Preparation of Cell Lysates
This protocol is designed for cultured mammalian cells. All steps should be performed on ice to minimize protease activity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (see Table 1 for composition)
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Microcentrifuge (refrigerated at 4°C)
Procedure for Adherent Cells:
-
Induce apoptosis in cells using the desired method. Include a non-induced control group.
-
Carefully remove the culture medium.
-
Wash the cells once with 1 mL of ice-cold PBS.[7]
-
Add 1 mL of fresh, ice-cold PBS and gently scrape the cells from the plate.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.[7]
-
Discard the supernatant and resuspend the cell pellet in Cell Lysis Buffer. A common ratio is 50 µL of lysis buffer per 1-5 x 10^6 cells.[8][9]
-
Incubate the lysate on ice for 15-30 minutes, with gentle vortexing every 10 minutes.[8][9]
-
Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[8][9][10]
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube. The lysate can be used immediately or stored at -80°C for future use.[8]
Procedure for Suspension Cells:
-
Induce apoptosis as required.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.[7]
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Proceed with steps 7-10 from the adherent cell protocol.
B. Caspase-8 Activity Assay
This fluorometric assay is typically performed in a 96-well plate format.
Materials:
-
Cell lysate (prepared as described above)
-
2X Reaction Buffer (see Table 1 for composition)
-
This compound substrate (typically 1 mM stock solution in DMSO)
-
Dithiothreitol (DTT), 1 M stock
-
96-well black, flat-bottom plate
-
Fluorometer with excitation at 400 nm and emission at 505 nm
Assay Workflow:
Caption: Step-by-step workflow for performing the caspase-8 activity assay using this compound in cell lysates.
Procedure:
-
Thaw the cell lysates on ice. If necessary, determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA assay). This allows for normalization of caspase activity to the total protein amount.
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use. For example, add 10 µL of 1 M DTT to 990 µL of 2X Reaction Buffer.
-
In a 96-well plate, add 50 µL of cell lysate per well. It is recommended to use 50-200 µg of protein per well.[3]
-
Prepare blank wells containing 50 µL of Cell Lysis Buffer instead of cell lysate to measure background fluorescence.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well.[11]
-
Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.[11] The total reaction volume will be approximately 105 µL.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[5] The incubation time may need to be optimized depending on the level of caspase activity.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorometer.
Data Analysis:
-
Subtract the fluorescence values of the blank from all other readings.
-
The fold-increase in caspase-8 activity can be determined by comparing the fluorescence of the apoptotic samples to the non-induced control samples.[3]
Data Presentation
Table 1: Recommended Buffer Compositions
| Buffer Component | Cell Lysis Buffer | 2X Reaction Buffer |
| HEPES | 50 mM, pH 7.4 | 40 mM, pH 7.5 |
| CHAPS | 0.1% (w/v) | 0.2% (w/v) |
| EDTA | 1 mM | 4 mM |
| DTT | Add fresh to 5 mM before use[8] | Add fresh to 20 mM before use (for a final of 10 mM) |
| Protease Inhibitors | Optional (e.g., Protease Inhibitor Cocktail) | - |
Table 2: Typical Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range | Notes |
| Cell Lysate Protein | 50 - 200 µ g/well | Normalize to ensure equal protein loading between samples.[3] |
| This compound Final Conc. | 50 µM | May need optimization depending on the specific cell type and stimulus.[11] |
| Incubation Time | 1 - 2 hours | Can be extended if caspase activity is low.[5] |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | 400 nm | [5][6] |
| Emission Wavelength | 505 nm | [5][6] |
Important Considerations:
-
Substrate Specificity: While this compound is a substrate for caspase-8, it can also be cleaved by granzyme B.[12] It is important to consider the experimental context and potential for granzyme B activity.
-
Controls: Always include a non-induced (negative) control to determine the basal level of caspase-8 activity. A positive control, such as cells treated with a known apoptosis inducer, is also recommended.
-
Inhibitors: To confirm that the measured activity is specific to caspases, a parallel experiment can be run in the presence of a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-8 inhibitor (e.g., Z-IETD-FMK).[11]
-
Storage: Store the this compound substrate stock solution at -20°C, protected from light and moisture.[12] Avoid repeated freeze-thaw cycles.[12] Reconstituted substrate in DMSO can typically be stored at -20°C for up to two months.[13]
References
- 1. apexbt.com [apexbt.com]
- 2. Activity of caspase-8 determines plasticity between cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Caspase-8 Activity Assay Kit (Colorimetric) (NBP2-54817): Novus Biologicals [novusbio.com]
- 5. cephamls.com [cephamls.com]
- 6. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. sciencellonline.com [sciencellonline.com]
- 9. mpbio.com [mpbio.com]
- 10. mesoscale.com [mesoscale.com]
- 11. protocols.io [protocols.io]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Caspase-8 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, playing a pivotal role in programmed cell death in response to external stimuli. Its activation and subsequent cleavage of downstream effector caspases are key events in the apoptotic signaling cascade. Accurate measurement of caspase-8 activity is therefore essential for research in apoptosis, cancer, and various other diseases.
These application notes provide a comprehensive guide to utilizing the fluorogenic substrate Ac-IETD-AFC for the sensitive and specific quantification of caspase-8 activity. It is important to note that while the initial query mentioned Ac-IEPD-AFC, the correct and specific substrate for caspase-8 is Ac-IETD-AFC (Acet-Ile-Glu-Thr-Asp-7-Amino-4-trifluoromethylcoumarin) . This compound is primarily a substrate for Granzyme B.
Principle of the Assay
The assay is based on the proteolytic cleavage of the specific caspase-8 substrate, Ac-IETD-AFC. In its intact form, the substrate is weakly fluorescent. Upon cleavage by active caspase-8 at the aspartate residue, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released. The increase in fluorescence intensity is directly proportional to the caspase-8 activity in the sample and can be monitored using a fluorescence microplate reader or fluorometer.
Quantitative Data Summary
The optimal concentration of Ac-IETD-AFC and its kinetic parameters with caspase-8 are crucial for designing and interpreting experiments. The following table summarizes key quantitative data for the use of Ac-IETD-AFC in caspase-8 assays.
| Parameter | Value | Notes |
| Recommended Working Concentration | 25 - 50 µM | This concentration range is generally sufficient to saturate the enzyme and ensure the reaction rate is proportional to the enzyme concentration.[1] |
| Excitation Wavelength (Ex) | ~400 nm | The optimal excitation wavelength for the released AFC fluorophore.[2][3] |
| Emission Wavelength (Em) | ~505 nm | The optimal emission wavelength for the released AFC fluorophore.[2][3] |
| Molecular Weight (Ac-IETD-AFC) | 729.7 g/mol | --- |
| Purity | >95% | Recommended purity for reliable and reproducible results.[4] |
Note: The Michaelis-Menten constant (Km) for the interaction of human caspase-8 with Ac-IETD-AFC is not consistently reported across literature and can vary based on assay conditions. It is recommended to determine the Km experimentally under your specific assay conditions for precise kinetic studies.
Experimental Protocols
I. Preparation of Reagents
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.
-
2X Reaction Buffer: 40 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT. Prepare fresh by adding DTT from a 1 M stock just before use. Store the buffer without DTT at 4°C.
-
Ac-IETD-AFC Substrate (10 mM Stock): Dissolve Ac-IETD-AFC in DMSO.[1] Store in light-protected aliquots at -20°C.
-
AFC Standard (1 mM Stock): Dissolve 7-amino-4-trifluoromethylcoumarin in DMSO. Store in light-protected aliquots at -20°C. This is used to generate a standard curve to quantify the amount of released AFC.
II. Sample Preparation (Cell Lysates)
-
Induce apoptosis in your cell line of interest using an appropriate stimulus. A negative control of untreated cells should be run in parallel.
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).
-
Incubate the cell suspension on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This contains the active caspases.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
III. Caspase-8 Activity Assay
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Prepare a substrate master mix by diluting the 10 mM Ac-IETD-AFC stock to the desired final concentration (e.g., 50 µM) in 1X Reaction Buffer.
-
Initiate the reaction by adding 10 µL of the substrate master mix to each well. The final volume in each well should be 110 µL.
-
Immediately start measuring the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[2][3]
-
Continue to take readings every 5-10 minutes for 1-2 hours at 37°C. The assay can be performed in kinetic or endpoint mode.
-
Controls:
-
Blank: Cell Lysis Buffer without cell lysate.
-
Negative Control: Lysate from untreated cells.
-
Inhibitor Control: Pre-incubate the apoptotic cell lysate with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) for 15-30 minutes before adding the substrate.
-
IV. Data Analysis
-
Standard Curve: Prepare a series of dilutions of the AFC standard in 1X Reaction Buffer and measure the fluorescence. Plot the fluorescence intensity versus the AFC concentration to generate a standard curve.
-
Calculation of Caspase-8 Activity: Use the standard curve to convert the rate of change in fluorescence (RFU/min) to the amount of AFC released (pmol/min). Normalize the activity to the amount of protein in the lysate (e.g., pmol/min/mg protein).
Visualizations
Caspase-8 Signaling Pathway
The following diagram illustrates the central role of caspase-8 in the extrinsic apoptosis pathway.
Caption: Extrinsic and intrinsic apoptosis pathways converging on caspase-3.
Experimental Workflow
This diagram outlines the key steps in the fluorometric caspase-8 assay.
Caption: Workflow for the fluorometric caspase-8 activity assay.
References
Kinetic Measurement of Granzyme B Activity using Ac-IEPD-AFC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. It plays a crucial role in inducing apoptosis in target cells, making it a key effector molecule in the immune response against viral infections and tumors. The enzymatic activity of Granzyme B is a critical parameter for assessing immune cell function and for the development of novel immunotherapies. This document provides detailed application notes and protocols for the kinetic measurement of Granzyme B activity using the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (Ac-IEPD-AFC).
Principle of the Assay
The kinetic measurement of Granzyme B activity relies on the specific recognition and cleavage of the peptide sequence IEPD by the enzyme. The substrate, this compound, is a synthetic peptide that is intrinsically non-fluorescent. Upon cleavage by Granzyme B after the aspartate residue, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety is released.[1][2] The rate of AFC release is directly proportional to the Granzyme B activity and can be monitored in real-time using a fluorescence spectrophotometer. The excitation and emission wavelengths for AFC are typically around 380 nm and 500 nm, respectively.[3]
Data Presentation
Kinetic Parameters of Granzyme B with Ac-IEPD-Substrates
The following table summarizes the reported kinetic constants for human Granzyme B with the Ac-IEPD peptide sequence conjugated to different reporter molecules. These values are essential for comparative analysis and for understanding the efficiency of the enzyme-substrate interaction.
| Substrate | Enzyme Source | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Human Granzyme B | 585 | Not Reported | Not Reported | [4] |
| Ac-IEPD-pNA | Human Granzyme B | Not Reported | Not Reported | 66,000 | [5] |
Note: The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into product.
Experimental Protocols
This section provides a detailed methodology for performing a kinetic assay to measure Granzyme B activity using the this compound substrate.
Materials and Reagents
-
Recombinant human Granzyme B (or cell lysates/supernatants containing Granzyme B)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4)
-
AFC standard (for calibration curve)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation/emission filters for 380 nm/500 nm
-
Incubator capable of maintaining 37°C
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO) for substrate and standard reconstitution
Preparation of Reagents
-
Assay Buffer: Prepare the assay buffer and adjust the pH to 7.4. Store at 4°C.
-
This compound Substrate Stock Solution: Reconstitute the lyophilized this compound substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
AFC Standard Stock Solution: Reconstitute the lyophilized AFC standard in DMSO to a stock concentration of 1 mM. Aliquot and store at -20°C, protected from light.
-
Granzyme B Enzyme: Prepare aliquots of recombinant Granzyme B in assay buffer at a suitable concentration. Store at -80°C. For cell lysates, prepare as described in the sample preparation section.
Experimental Workflow Diagram
References
Application Notes and Protocols for Ac-IEPD-AFC in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-IEPD-AFC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-trifluoromethylcoumarin) is a fluorogenic substrate utilized in the study of apoptosis, or programmed cell death. It is primarily recognized as a substrate for Granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated cell death. However, due to sequence similarity with the optimal caspase-8 recognition site (IETD), this compound can also be cleaved by caspase-8, an initiator caspase crucial for the extrinsic apoptosis pathway. When cleaved by an active protease, the AFC (7-amino-4-trifluoromethylcoumarin) moiety is released, emitting a measurable fluorescent signal. This allows for the sensitive quantification of enzyme activity.
These application notes provide a comprehensive guide for the use of this compound to measure caspase-8 activity in primary cell cultures, a vital tool for understanding cellular responses to various stimuli and for the development of novel therapeutics targeting apoptosis pathways. Given the potential for cross-reactivity with Granzyme B, appropriate controls are essential for accurate interpretation of results.
Signaling Pathway
Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8. The proximity of pro-caspase-8 molecules facilitates their dimerization and auto-activation. Activated caspase-8 can then initiate the apoptotic cascade through two main routes:
-
Direct activation of effector caspases: Caspase-8 can directly cleave and activate downstream effector caspases, such as caspase-3 and caspase-7.
-
Amplification through the mitochondrial pathway: Caspase-8 can cleave Bid (BH3 interacting-domain death agonist), leading to its truncated form, tBid. tBid translocates to the mitochondria and promotes the release of cytochrome c, which activates caspase-9 and subsequently the effector caspases.
Experimental Protocols
Protocol 1: Caspase-8 Activity Assay in Primary Cell Cultures
This protocol describes the measurement of caspase-8 activity in primary cell lysates using the fluorogenic substrate this compound.
Materials:
-
Primary cells of interest
-
Culture medium and supplements
-
Apoptosis-inducing agent (e.g., FasL, TNF-α plus cycloheximide)
-
This compound substrate (e.g., 1 mM stock in DMSO)
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK) for control
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
-
Protein assay reagent (e.g., BCA or Bradford)
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Plate primary cells at a desired density in a suitable culture vessel.
-
Allow cells to adhere and recover according to the specific cell type protocol.
-
Treat cells with the apoptosis-inducing agent or vehicle control for the desired time. Include a positive control (e.g., a known apoptosis inducer) and a negative control (untreated cells).
-
For inhibitor control, pre-incubate a set of cells with a specific caspase-8 inhibitor for 1-2 hours before adding the apoptosis-inducing agent.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing caspase activity.
-
-
Caspase-8 Assay:
-
In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume in each well to 100 µL with Assay Buffer.
-
Prepare a blank well containing 100 µL of Assay Buffer without cell lysate.
-
Add 2 µL of 1 mM this compound substrate to each well (final concentration: 20 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the level of caspase activity and should be determined empirically.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Express the results as Relative Fluorescence Units (RFU) or calculate the fold-increase in caspase-8 activity compared to the untreated control.
-
Normalize the RFU values to the protein concentration of each lysate.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Expected Results for Caspase-8 Activity in Primary Lymphocytes
| Treatment Group | Description | Caspase-8 Activity (Relative Luminescence Units) | % Cells with Active Caspase-8 |
| Untreated Control | Primary lymphocytes in culture medium. | 1.0 (Baseline) | < 5% |
| Apoptosis Inducer (e.g., FasL) | Lymphocytes treated with FasL to induce apoptosis. | 5.0 - 10.0 | 60 - 70% |
| Inhibitor Control (FasL + Z-IETD-FMK) | Lymphocytes pre-treated with a caspase-8 inhibitor before FasL stimulation. | 1.2 - 1.8 | < 10% |
Note: The values presented are representative and may vary depending on the specific primary cell type, experimental conditions, and the specific activity of the this compound substrate lot.
Table 2: Example Data for Caspase-8 Activity in Primary Neurons
| Condition | Treatment | Fold Increase in Caspase-8 Activity (vs. Control) |
| Control | Vehicle | 1.0 |
| Excitotoxicity | Glutamate (100 µM) | 2.5 ± 0.3 |
| Neuroprotection | Glutamate + Neuroprotective Agent X | 1.2 ± 0.2 |
This table illustrates how to present data on the modulation of caspase-8 activity in response to a neurotoxic stimulus and a potential therapeutic agent.
Troubleshooting and Considerations
-
Substrate Specificity: As this compound can also be cleaved by Granzyme B, it is crucial to use a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) as a control to confirm that the measured activity is indeed from caspase-8.
-
Primary Cell Viability: Primary cells can be more sensitive to handling and culture conditions than cell lines. Ensure high cell viability before starting the experiment.
-
Optimization of Conditions: The optimal cell number, amount of lysate, substrate concentration, and incubation time should be determined empirically for each primary cell type.
-
Kinetic Measurements: For a more detailed analysis, fluorescence can be measured at multiple time points to determine the reaction kinetics.
-
Background Fluorescence: Some culture media components can cause background fluorescence. It is recommended to wash cells with PBS before lysis. Lysates from non-apoptotic cells should have low fluorescence.
By following these detailed protocols and considerations, researchers can effectively utilize this compound to investigate the role of caspase-8 in apoptosis in various primary cell culture models, contributing to a deeper understanding of cell death mechanisms and the development of targeted therapies.
Measuring Cytotoxic T Lymphocyte Activity Using Ac-IEPD-AFC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytotoxic T lymphocytes (CTLs) are critical components of the adaptive immune system, responsible for eliminating virus-infected and cancerous cells. The precise and sensitive measurement of CTL activity is paramount in immunology research, vaccine development, and cancer immunotherapy. This document provides detailed application notes and protocols for measuring CTL activity using the fluorogenic substrate Ac-IEPD-AFC. This assay offers a sensitive, non-radioactive alternative to traditional methods like the 51Cr-release assay by directly quantifying the activity of Granzyme B, a key serine protease released by CTLs to induce apoptosis in target cells.
Upon cleavage by Granzyme B, the this compound substrate releases the highly fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC), which can be measured to determine the level of cytotoxic activity. This method allows for a kinetic and quantitative assessment of CTL-mediated killing.
Principle of the Assay
CTLs primarily induce apoptosis in target cells through two main pathways: the perforin/granzyme pathway and the Fas/FasL pathway. The this compound assay focuses on the perforin/granzyme pathway.
-
Recognition and Adhesion: CTLs recognize specific antigens presented by MHC class I molecules on the surface of target cells. This recognition leads to the formation of an immunological synapse between the CTL and the target cell.
-
Granule Exocytosis: Upon stable conjugation, CTLs release the contents of their cytotoxic granules, including perforin and granzymes, into the synaptic cleft.
-
Perforin-Mediated Delivery: Perforin forms pores in the target cell membrane, facilitating the entry of granzymes into the cytoplasm.
-
Granzyme B Activation of Apoptosis: Granzyme B, a serine protease with a substrate preference for sequences containing an aspartic acid residue at the P1 position, cleaves and activates various intracellular substrates. A key substrate is the pro-apoptotic protein Bid, which in turn activates the mitochondrial pathway of apoptosis. Granzyme B also directly activates effector caspases, such as caspase-3, leading to the execution of apoptosis.
-
Signal Generation: In the assay, Granzyme B delivered into the target cells cleaves the synthetic substrate this compound. This cleavage releases the fluorophore AFC, resulting in a measurable increase in fluorescence intensity that is directly proportional to the Granzyme B activity and, consequently, the CTL cytotoxicity.
Data Presentation
The following tables summarize key quantitative data relevant to the this compound assay and a related assay for caspase-3 activity using Ac-DEVD-AFC.
| Parameter | This compound (Granzyme B Substrate) | Ac-DEVD-AFC (Caspase-3 Substrate) | Reference |
| Enzyme Specificity | Granzyme B | Caspase-3 | [1][2] |
| Michaelis Constant (Km) | 585 µM for human Granzyme B | 9.7 µM for activated Caspase-3 | [1][2] |
| Excitation Wavelength | ~400 nm | ~400 nm | [3] |
| Emission Wavelength | ~505 nm | ~505 nm | [3] |
| Parameter | Typical Range | Considerations | Reference |
| Effector to Target (E:T) Ratio | 1:1 to 100:1 | Optimal ratio depends on the potency of effector cells and sensitivity of target cells. For cloned CTLs, a lower ratio (e.g., 1:1 to 10:1) may be sufficient. For ex vivo isolated CTLs, higher ratios (e.g., 25:1 to 100:1) are often required. | [4][5][6] |
| Incubation Time | 1 to 4 hours | Shorter incubation times (1-2 hours) are often sufficient to detect Granzyme B activity, which is an early event in CTL-mediated killing. Longer times may be needed for weaker responses. | [7] |
| Expected Fold Increase in Fluorescence | 2 to 10-fold or higher | Dependent on the E:T ratio, incubation time, and the specific activity of the CTL population. | [8] |
Experimental Protocols
Protocol 1: Fluorometric Measurement of Granzyme B Activity in a 96-Well Plate Format
This protocol describes the measurement of Granzyme B activity released into the supernatant or in cell lysates following co-culture of CTLs and target cells.
Materials:
-
Effector cells (CTLs)
-
Target cells
-
Complete cell culture medium
-
This compound substrate (e.g., 10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl2, pH 7.4)
-
Lysis Buffer (optional, for intracellular Granzyme B measurement: e.g., 0.5% NP-40 in Assay Buffer)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Prepare effector cells (CTLs) and target cells. Ensure high viability of both cell populations.
-
Wash and resuspend both cell types in complete culture medium.
-
-
Co-culture Setup:
-
Plate target cells in a 96-well plate (e.g., 1 x 10^4 cells/well in 50 µL).
-
Add effector cells at various E:T ratios (e.g., 1:1, 5:1, 10:1, 25:1, 50:1) in 50 µL of medium.
-
Include the following controls:
-
Target cells only (spontaneous release)
-
Effector cells only
-
Target cells with lysis buffer (maximum release - for supernatant assay)
-
-
-
Incubation:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 1, 2, or 4 hours).
-
-
Measurement of Released Granzyme B (Supernatant):
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant to a new 96-well black plate.
-
Prepare the Granzyme B substrate solution by diluting the this compound stock to a final concentration of 50-100 µM in Assay Buffer.
-
Add 50 µL of the substrate solution to each well containing the supernatant.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm.
-
-
Measurement of Intracellular Granzyme B (Cell Lysate):
-
After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Add 50 µL of Lysis Buffer to each well and incubate on ice for 15 minutes.
-
Prepare the Granzyme B substrate solution as described above.
-
Add 50 µL of the substrate solution to each well containing the cell lysate.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity as described above.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and substrate only).
-
Calculate the percentage of specific Granzyme B release (for supernatant assay) or the fold increase in Granzyme B activity (for lysate assay) relative to the controls.
-
Protocol 2: Flow Cytometry-Based Measurement of CTL Cytotoxicity
This protocol allows for the direct measurement of apoptosis induction in target cells at a single-cell level.
Materials:
-
Effector cells (CTLs)
-
Target cells
-
Cell-permeable this compound substrate (or a kit containing a cell-permeable Granzyme B substrate)
-
Cell tracking dye (e.g., CFSE, CellTracker™ Orange) to label target cells
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Label target cells with a cell tracking dye according to the manufacturer's protocol. This will allow for the specific identification of the target cell population during flow cytometry analysis.
-
Wash the labeled target cells twice with complete culture medium.
-
-
Co-culture Setup:
-
In flow cytometry tubes or a 96-well U-bottom plate, co-culture the labeled target cells (e.g., 5 x 10^4) with effector cells at various E:T ratios.
-
Include a control of labeled target cells without effector cells.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Substrate Loading:
-
Add the cell-permeable this compound substrate to each tube/well to a final concentration of 10-20 µM.
-
Incubate for an additional 30-60 minutes at 37°C, protected from light.
-
-
Staining and Acquisition:
-
Wash the cells once with flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer containing a viability dye like PI.
-
Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for the target cell population.
-
-
Data Analysis:
-
Gate on the target cell population based on the cell tracking dye fluorescence.
-
Within the target cell gate, quantify the percentage of cells that are positive for AFC fluorescence (indicating Granzyme B activity) and negative for the viability dye (early apoptosis).
-
The percentage of AFC-positive target cells represents the percentage of cells undergoing CTL-mediated apoptosis.
-
Visualizations
CTL-Mediated Apoptosis Signaling Pathway
Caption: CTL-mediated apoptosis is initiated through either the Fas/FasL or the Perforin/Granzyme B pathway, both converging on the activation of effector caspases.
Experimental Workflow for Fluorometric CTL Assay
Caption: This workflow outlines the key steps for performing a fluorometric CTL cytotoxicity assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel multiparametric flow cytometry-based cytotoxicity assay simultaneously immunophenotypes effector cells: Comparisons to a 4 h 51Cr-release assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cell-engineered system to assess tumor cell sensitivity to CD8+ T cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phiphilux.com [phiphilux.com]
- 8. Effector cell mediated cytotoxicity measured by intracellular Granzyme B release in HIV infected subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Single-Cell Granzyme B Assay with Ac-IEPD-AFC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Granzyme B (GzmB) is a critical serine protease stored in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1][2] Upon recognition of a target cell, such as a virus-infected or cancerous cell, CTLs and NK cells release GzmB along with the pore-forming protein perforin into the immunological synapse.[3][4] Perforin facilitates the entry of GzmB into the target cell's cytoplasm, where it initiates apoptosis through caspase-dependent and independent pathways.[3][5] This mechanism is central to immune surveillance and the elimination of aberrant cells.[1]
Measuring GzmB activity is essential for studying cell-mediated cytotoxicity, evaluating cancer immunotherapies, and screening for novel drug candidates that may modulate immune responses.[2] While bulk assays provide an average measurement of a cell population, single-cell analysis reveals the inherent heterogeneity in cytotoxic potential, offering deeper insights into the fraction of active effector cells and their individual capacities.
This application note describes a fluorometric assay for detecting GzmB activity at the single-cell level using the specific substrate Ac-Ile-Glu-Pro-Asp-AFC (Ac-IEPD-AFC).[6]
Principle of the Assay
The assay leverages a synthetic fluorogenic peptide, this compound, which contains the preferred cleavage sequence for Granzyme B (IEPD).[6][7] The substrate itself is non-fluorescent. In the presence of active GzmB, the enzyme cleaves the peptide after the aspartic acid residue, releasing the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety.[6] The resulting fluorescence intensity is directly proportional to the GzmB enzymatic activity and can be measured using a fluorescence plate reader, microscope, or flow cytometer at an excitation wavelength of approximately 380-405 nm and an emission wavelength of 500 nm.[8]
Granzyme B Signaling Pathway
Granzyme B induces apoptosis through a multi-faceted approach upon entering the target cell cytoplasm. It can directly activate executioner caspases, such as pro-caspase-3, and cleave other key substrates to amplify the apoptotic signal.[5][9] One major pathway involves the cleavage of the pro-apoptotic protein Bid into its truncated form, tBid.[3] tBid translocates to the mitochondria, inducing the release of cytochrome c, which in turn activates the caspase cascade, leading to systematic cell dismantling.[3][4]
Caption: Granzyme B-mediated apoptosis signaling pathway.
Applications
The single-cell Granzyme B activity assay is a versatile tool with numerous applications in research and drug development.
-
Immunology Research: To quantitatively assess the cytotoxic function of individual T cells and NK cells, providing insights into immune response heterogeneity.[2]
-
Cancer Research: To investigate tumor immune surveillance, mechanisms of cancer cell resistance to immune attack, and the effectiveness of cytotoxic lymphocytes within the tumor microenvironment.[2][10]
-
Drug Discovery and Development: To screen for inhibitors or enhancers of Granzyme B activity as potential therapeutics for autoimmune diseases, graft-versus-host disease, or as adjuvants for cancer immunotherapy.[1][2]
-
Immunotherapy Monitoring: To evaluate the efficacy of treatments like checkpoint inhibitors by measuring the functional activation of effector T cells in patient samples.[10]
Protocols
Experimental Workflow for Single-Cell Analysis
The general workflow involves isolating individual cells, introducing the fluorogenic substrate, allowing for enzymatic reaction, and quantifying the fluorescent product. Microfluidic devices are particularly well-suited for this application, enabling high-throughput analysis of individual cells in isolated microchambers.[8]
Caption: General experimental workflow for single-cell GzmB assay.
Protocol 1: Granzyme B Activity Assay in Cell Lysates
This protocol is adapted from commercially available kits and is suitable for measuring average GzmB activity in a cell population.[7]
A. Materials and Reagents
-
Granzyme B Assay Buffer
-
Granzyme B Substrate (this compound)
-
Cell Lysis Buffer
-
AFC Standard (e.g., 1 mM stock)
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader (Ex/Em = 380/500 nm)
-
Purified active Granzyme B (for positive control)
B. Procedure
-
Standard Curve Preparation:
-
Prepare a 10 µM AFC standard by diluting the 1 mM stock in Granzyme B Assay Buffer.
-
Create a series of standards (e.g., 0, 2, 4, 6, 8, 10 µL of the 10 µM standard) in a 96-well plate, bringing the final volume of each to 100 µL with Assay Buffer. This will correspond to 0, 20, 40, 60, 80, and 100 pmol/well.
-
-
Sample Preparation:
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Lyse cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes to pellet debris.
-
Transfer the supernatant (lysate) to a new tube. Determine protein concentration if desired.
-
-
Assay Reaction:
-
Add 50 µL of cell lysate to each well. For unknown samples, it is recommended to test several dilutions.
-
Prepare a positive control using purified GzmB and a negative control (Lysis Buffer).
-
Prepare a Reaction Mix for each sample by combining 45 µL of Granzyme B Assay Buffer and 5 µL of Granzyme B Substrate.
-
Add 50 µL of the Reaction Mix to each sample and control well.
-
Total volume in each well should be 100 µL.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Ex/Em = 380/500 nm) in kinetic mode every 2-3 minutes for 30-60 minutes.[7] Alternatively, take an endpoint reading after a fixed incubation time.
-
C. Data Analysis
-
Plot the AFC Standard Curve (Fluorescence vs. pmol AFC).
-
Calculate the change in fluorescence intensity (ΔRFU) over a specific time interval (ΔT) within the linear phase of the reaction for each sample.[7]
-
Convert the ΔRFU to pmol of AFC generated (B) using the standard curve.
-
Calculate GzmB activity using the formula:
-
Activity (pmol/min/mL) = (B / (ΔT * V)) * D
-
Where: B = pmol of AFC, ΔT = reaction time (min), V = sample volume (mL), D = dilution factor.[7]
-
Protocol 2: Microfluidic Single-Cell Granzyme B Assay
This protocol is a conceptual guide based on published research for analyzing GzmB activity in individual, live cells.[8]
A. Materials and Reagents
-
Microfluidic device with single-cell trapping structures.
-
Cell suspension (e.g., NK-92, Jurkat cells) at 1 x 10^6 cells/mL.
-
Granzyme B Assay Buffer.
-
Granzyme B Substrate (this compound).
-
Inverted confocal microscope with an environmental chamber (37°C).
-
Syringe pumps for fluid control.
-
Image analysis software (e.g., ImageJ).
B. Procedure
-
Device Preparation and Cell Loading:
-
Prime the microfluidic device with Assay Buffer.
-
Load the cell suspension into the device at a controlled flow rate to allow for efficient hydrodynamic trapping of single cells in the microchambers.
-
-
Assay Initiation:
-
Once cells are trapped, flush the main channel with Assay Buffer to remove untrapped cells.
-
Isolate the microchambers using pneumatic valves, if available.[8]
-
Introduce the Granzyme B recognition substrate (this compound) diluted in Assay Buffer into the device, allowing it to diffuse or be actively pumped into the chambers.[8]
-
-
Incubation and Imaging:
-
Incubate the device at 37°C for 30 minutes.[8]
-
Acquire fluorescence images of the microchambers using a confocal microscope (Ex/Em ≈ 405/500 nm). Capture brightfield or phase-contrast images to confirm the presence of a single cell in each chamber.
-
C. Data Analysis
-
Using image analysis software, measure the mean fluorescence intensity within each microchamber containing a single cell.
-
Subtract the background fluorescence from an empty chamber.
-
Correlate the fluorescence intensity to the amount of GzmB activity, potentially by creating a standard curve on-chip with known concentrations of AFC.[8]
-
Plot the distribution of GzmB activity across the cell population to visualize heterogeneity.
Data Presentation
The following table summarizes representative data from a single-cell fluorometric Granzyme B activity assay comparing different immune cell lines after a 30-minute incubation.[8][11] This highlights the significant heterogeneity in GzmB expression and activity between cell types.
| Cell Line | Cell Type | Maximum Detected Granzyme B Activity (pmol) | Notes |
| NK-92 | Natural Killer Cell | ~21.2 | High cytotoxic potential, strong GzmB activity observed.[11] |
| Jurkat | T-lymphocyte | ~6.4 | Moderate GzmB activity detected.[11] |
| THP-1 | Monocyte | Near Zero | Expected low/no GzmB activity, serves as a negative control.[11] |
Data is illustrative and based on values reported in single-cell microfluidic experiments.[8][11]
References
- 1. Granzyme B drug discovery assay Kit - Creative BioMart [creativebiomart.net]
- 2. Granzyme B Assay Kit Biotrend [biotrend.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. apexbt.com [apexbt.com]
- 7. abcam.com [abcam.com]
- 8. A Microfluidic Platform for Single Cell Fluorometric Granzyme B Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting high background in Ac-IEPD-AFC assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the Ac-IEPD-AFC assay.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the true signal from enzymatic activity, leading to inaccurate results. This guide addresses common causes of high background in a question-and-answer format.
Q1: My "no enzyme" or "negative control" wells show high fluorescence. What is the likely cause?
High background in the absence of the target enzyme often points to issues with the assay components, particularly the this compound substrate.
-
Substrate Degradation: The this compound substrate is sensitive to light and multiple freeze-thaw cycles.[1] Improper handling can lead to spontaneous hydrolysis of the AFC fluorophore, resulting in a high background signal. If the blank signal is more than 50% of the full-scale signal, the substrate may have degraded.[2]
-
Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent compounds or proteases.
Q2: How can I determine if my this compound substrate is degraded?
To check for substrate degradation, measure the fluorescence of a solution containing only the assay buffer and the this compound substrate. A high reading in the absence of any enzyme is a strong indicator of substrate degradation.
Q3: What are the best practices for handling and storing the this compound substrate to prevent degradation?
Proper storage and handling are crucial for maintaining the integrity of the this compound substrate.
-
Storage: Store the lyophilized substrate at -20°C and keep it desiccated.[3] Once reconstituted in a solvent like DMSO, it should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1][4]
-
Handling: Allow the substrate solution to equilibrate to room temperature before use. Minimize its exposure to light.
Q4: My background is high only when I add my cell lysate or sample. What could be the issue?
If high background is observed only in the presence of your sample, the issue likely lies within the sample itself or its interaction with the assay components.
-
Endogenous Protease Activity: Cell lysates contain various proteases that may cleave the this compound substrate non-specifically. The Ac-IEPD sequence is a recognition motif for Granzyme B and some caspases, but other proteases in the lysate could also contribute to background signal.[5]
-
Sample Autofluorescence: The sample itself may contain fluorescent compounds.
-
High Protein Concentration: Very high protein concentrations in the lysate can sometimes lead to non-specific interactions and increased background.
Q5: How can I minimize non-specific protease activity from my sample?
-
Use of Inhibitors: While general protease inhibitors should be avoided as they can interfere with the assay, specific inhibitors for non-target proteases can be considered if the interfering protease is known.
-
Sample Dilution: Diluting the cell lysate can help reduce the concentration of interfering proteases. However, be mindful not to dilute the target enzyme to a level that is undetectable.
-
Optimizing Lysis Buffer: Ensure the lysis buffer composition is appropriate for your cell type and the target enzyme. Some lysis buffers can cause auto-activation of caspases.
Q6: What should I do if I suspect my sample is autofluorescent?
To check for sample autofluorescence, prepare a control well containing your sample and the assay buffer but without the this compound substrate. A high fluorescence reading in this well indicates that your sample is contributing to the background.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay used for?
The this compound assay is a fluorometric method used to measure the activity of proteases that recognize and cleave the amino acid sequence Ile-Glu-Pro-Asp (IEPD). It is commonly used to detect the activity of Granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated apoptosis.[5][6] It can also be used to measure the activity of certain caspases, such as caspase-8.[7]
Q2: How does the this compound assay work?
The assay utilizes a synthetic peptide substrate, Ac-IEPD, linked to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). In its uncleaved form, the substrate is non-fluorescent. When a protease in the sample cleaves the peptide sequence, the AFC is released, and its fluorescence can be measured. The intensity of the fluorescence is directly proportional to the enzyme's activity. The excitation and emission wavelengths for free AFC are typically around 400 nm and 505 nm, respectively.[8]
Q3: What are the key components of the this compound assay?
The core components of the assay include:
-
This compound Substrate: The fluorogenic substrate that is cleaved by the target enzyme.
-
Assay Buffer: A buffer system that provides the optimal pH and ionic strength for the enzyme's activity. This often contains reagents like HEPES.
-
Reducing Agent (e.g., DTT): Caspases, being cysteine proteases, require a reducing environment for optimal activity. DTT (dithiothreitol) is commonly included in the reaction buffer.
-
Cell Lysis Buffer: Used to extract the cellular contents, including the target enzyme. This buffer often contains detergents like CHAPS.
-
Enzyme Source: This can be a purified enzyme, a cell lysate, or other biological samples.
-
Microplate Reader: A fluorometer capable of measuring the fluorescence at the appropriate excitation and emission wavelengths.
Q4: What is a good signal-to-background ratio for this assay?
A good signal-to-background ratio is crucial for reliable data. While the ideal ratio can vary depending on the specific experimental conditions, a ratio of 3 or higher is generally considered acceptable. An excellent assay is often characterized by a Z'-factor greater than 0.5, which takes into account both the signal-to-background ratio and the variability in the measurements.
Q5: Can I use this assay for both purified enzymes and cell lysates?
Yes, the this compound assay is versatile and can be used to measure the activity of both purified enzymes and enzymes within complex biological samples like cell lysates. When using cell lysates, it is important to include appropriate controls to account for non-specific protease activity and sample autofluorescence.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Parameters
| Parameter | Recommended Range | Notes |
| This compound Substrate | 50 µM final concentration | Higher concentrations may increase background. |
| Cell Lysate | 50-200 µg total protein | The optimal amount should be determined empirically. |
| DTT | 10 mM final concentration | Should be added to the reaction buffer immediately before use. |
| Incubation Time | 1-2 hours | Longer incubation times may increase background signal. |
| Incubation Temperature | 37°C | Ensure consistent temperature across all samples. |
Table 2: Troubleshooting Summary for High Background
| Symptom | Possible Cause | Recommended Solution |
| High fluorescence in "no enzyme" control | Substrate degradation | Aliquot and store substrate properly, protected from light and freeze-thaw cycles. Test substrate for auto-hydrolysis. |
| Contaminated reagents | Use fresh, high-quality reagents (buffer, water). | |
| High fluorescence only in sample wells | Non-specific protease activity | Run a control with a specific inhibitor for the target enzyme. Optimize the amount of cell lysate used. |
| Sample autofluorescence | Run a control with the sample and buffer, but without the substrate. | |
| Consistently high background across all wells | Incorrect filter settings on plate reader | Verify that the excitation and emission wavelengths are set correctly for AFC (Ex/Em = 400/505 nm).[8] |
| Degraded or old DTT | Use freshly thawed DTT. |
Experimental Protocols
Protocol 1: Standard this compound Assay using Cell Lysates
-
Cell Lysis: a. Induce apoptosis or other desired cellular response in your cell culture. Include an untreated control culture. b. Harvest 1-5 x 10^6 cells by centrifugation. c. Wash the cell pellet with ice-cold PBS. d. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer. e. Incubate on ice for 10 minutes. f. Centrifuge at high speed in a cold microcentrifuge to pellet cellular debris. g. Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Assay Preparation: a. Prepare the 2X Reaction Buffer containing 10 mM DTT. Prepare a master mix to ensure consistency across samples. b. In a 96-well plate, add 50 µL of cell lysate to each well. Include a "no lysate" control with 50 µL of Cell Lysis Buffer. c. Add 50 µL of the 2X Reaction Buffer with DTT to each well.
-
Enzymatic Reaction: a. Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM. b. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: a. Measure the fluorescence using a microplate reader with an excitation filter of 400 nm and an emission filter of 505 nm.
Protocol 2: Quality Control for High Background
-
Substrate Integrity Check: a. In a 96-well plate, add 100 µL of 1X Reaction Buffer (with DTT) to a well. b. Add 5 µL of 1 mM this compound substrate. c. Measure the fluorescence immediately. A high reading indicates substrate degradation.
-
Sample Autofluorescence Check: a. In a 96-well plate, add 50 µL of your cell lysate. b. Add 50 µL of 2X Reaction Buffer (with DTT). c. Do not add the this compound substrate. d. Measure the fluorescence. A high reading indicates that your sample is autofluorescent.
-
Buffer Contamination Check: a. In a 96-well plate, add 100 µL of your prepared 1X Reaction Buffer (with DTT). b. Measure the fluorescence. A reading significantly above the instrument's baseline may indicate contamination.
Visualizations
Caption: Signaling pathway leading to Caspase-1 activation and cleavage of this compound.
Caption: Experimental workflow for the this compound assay.
Caption: Troubleshooting decision tree for high background in the this compound assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. protocols.io [protocols.io]
- 3. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. apexbt.com [apexbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
- 8. promega.com [promega.com]
Technical Support Center: Ac-IEPD-AFC Caspase/Granzyme B Assay
Welcome to the technical support center for the Ac-IEPD-AFC fluorogenic substrate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments to reduce signal variability and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic substrate containing the peptide sequence Isoleucyl-glutamyl-prolyl-aspartic acid (IEPD) conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). Its primary application is to measure the activity of Granzyme B, a serine protease crucial in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1][2][3] Upon cleavage by Granzyme B after the aspartate residue, the highly fluorescent AFC molecule is released, which can be detected by a fluorometer.[2][3]
Q2: Can this compound be cleaved by caspases?
While this compound is a preferred substrate for Granzyme B, some level of cross-reactivity with certain caspases, particularly executioner caspases like caspase-3 and -7, may occur, as they also recognize aspartate residues in their cleavage sites.[4][5] Granzyme B can also initiate a caspase cascade by directly activating pro-caspases.[4][6][7] Therefore, it is crucial to use appropriate controls, such as specific inhibitors, to distinguish between Granzyme B and caspase activity.
Q3: What are the optimal excitation and emission wavelengths for the liberated AFC fluorophore?
The liberated AFC fluorophore has an excitation maximum in the range of 380-400 nm and an emission maximum between 500-505 nm.[1]
Q4: How should I prepare and store the this compound substrate?
It is recommended to dissolve the this compound powder in a dry, organic solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C or -80°C, protected from light and moisture.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound assays.
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from enzyme activity, leading to low signal-to-noise ratios and increased variability.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence from biological samples | Include a "no substrate" control (lysate + assay buffer) to quantify the intrinsic fluorescence of your sample. Subtract this value from your experimental readings. | Reduction in the final calculated signal, reflecting only the substrate-specific fluorescence. |
| Substrate degradation | Prepare fresh substrate dilutions from a frozen stock for each experiment. Protect the substrate from light and prolonged exposure to room temperature. | Lower fluorescence in the "no enzyme" control wells, indicating minimal spontaneous breakdown of the substrate. |
| Contaminated reagents or buffers | Use high-purity water and reagents. Filter-sterilize buffers if necessary. Ensure that buffers have not become contaminated with microbial growth. | A decrease in the overall background signal across all wells. |
| Excessive template in the reaction | If using cell lysates, you may have an excess of DNA that the fluorescent dye is binding to. Diluting the samples 100x-1000x can help overcome this issue.[8] | Reduced background signal and more accurate quantification. |
| Inadequate washing | If performing cell-based assays, ensure thorough washing to remove any residual media or unbound reagents.[9] | Lower non-specific signal. |
Issue 2: High Signal Variability Between Replicates
Inconsistent results between replicate wells can make data interpretation difficult and unreliable.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate pipetting | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. | Reduced coefficient of variation (CV) between replicate wells. |
| Temperature fluctuations | Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. | More consistent reaction rates across the plate and over time. |
| Well-to-well variations in the microplate | Use high-quality, black, flat-bottom microplates designed for fluorescence assays to minimize well-to-well crosstalk and background. | Improved consistency of readings across the plate. |
| Photobleaching of the AFC fluorophore | Minimize the exposure of the plate to the excitation light. Use the lowest possible excitation intensity and the shortest read time that provides a stable signal.[10] If possible, take kinetic readings at longer intervals. | A more linear increase in fluorescence over time, without a plateau or decrease due to fluorophore destruction. |
| Inner filter effect | This occurs in samples with high absorbance at the excitation or emission wavelength, leading to a non-linear relationship between fluorophore concentration and signal.[11][12] Dilute the sample to reduce the absorbance. | A more linear and predictable signal response. |
Issue 3: Weak or No Signal
A signal that is too low can be difficult to distinguish from background noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low enzyme activity | Increase the amount of cell lysate or purified enzyme in the reaction. Ensure that the lysis buffer and assay conditions are optimal for enzyme stability and activity. | A stronger fluorescent signal that increases over time. |
| Suboptimal substrate concentration | Titrate the this compound concentration to find the optimal level for your specific experimental conditions. The concentration should ideally be at or near the Michaelis constant (Km) of the enzyme. | An increased reaction velocity and a stronger signal. |
| Incorrect instrument settings | Verify that the excitation and emission wavelengths are set correctly for AFC (Ex: ~400 nm, Em: ~505 nm). Optimize the gain setting on the fluorometer to enhance signal detection without saturating the detector. | An increase in the measured relative fluorescence units (RFU). |
| Presence of inhibitors in the sample | Some components of cell lysates or buffers can inhibit enzyme activity. Consider purifying the enzyme or using a different lysis buffer. | Increased enzyme activity and a stronger signal. |
| Suboptimal assay buffer conditions | Ensure the pH of the assay buffer is optimal for enzyme activity (typically pH 7.2-7.5 for caspases). The presence of a reducing agent like DTT is often necessary for caspase activity.[13] | Enhanced enzyme activity leading to a stronger signal. |
Experimental Protocols
Key Experimental Methodologies
Below are summarized protocols for a typical this compound assay using cell lysates.
1. Preparation of Cell Lysates
-
For Suspension Cells:
-
Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol, supplemented with protease inhibitors).
-
Incubate on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Collect the supernatant containing the soluble proteins.[14]
-
-
For Adherent Cells:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer directly to the plate and scrape the cells.
-
Transfer the cell suspension to a microfuge tube.
-
Proceed with incubation and clarification as for suspension cells.[14]
-
2. This compound Enzyme Assay Protocol
-
Prepare Assay Buffer: A common assay buffer contains 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.[15]
-
Set up the Reaction Plate: In a 96-well black microplate, add your cell lysate (typically 10-50 µg of total protein) to each well. Bring the total volume to 50 µL with assay buffer.
-
Prepare Substrate Mix: Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., a 2X solution of 100 µM for a final concentration of 50 µM).
-
Initiate the Reaction: Add 50 µL of the 2X substrate mix to each well.
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity kinetically over a period of 1-2 hours using a microplate fluorometer with excitation at ~400 nm and emission at ~505 nm.
Quantitative Data Summary
The following tables summarize key quantitative parameters for consideration in your experiments.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Purpose | Notes |
| This compound | 20 - 100 µM | Fluorogenic Substrate | Optimal concentration should be determined empirically. |
| DTT | 1 - 10 mM | Reducing Agent | Essential for maintaining the activity of cysteine proteases like caspases.[16] |
| HEPES Buffer | 20 - 100 mM | Buffering Agent | Maintain a stable pH, typically between 7.2 and 7.5. |
| Detergent (e.g., CHAPS, NP-40) | 0.1 - 1% (in lysis buffer) | Cell Lysis | Use sublytic concentrations in assays with intact cells to avoid inducing apoptosis.[17] |
Table 2: Influence of Experimental Parameters on Signal Quality
| Parameter | Effect on Signal Variability | Recommendation |
| Temperature | High variability if not controlled | Maintain a constant temperature (e.g., 37°C) during incubation and reading. |
| pH | Can affect both enzyme activity and AFC fluorescence | Use a stable buffer system in the optimal pH range for the enzyme (typically 7.2-7.5). |
| Incubation Time | Long incubation can lead to substrate depletion or photobleaching | Monitor the reaction kinetically to identify the linear range of the assay. |
| Excitation Light Intensity | High intensity can cause photobleaching and increase background | Use the lowest intensity that provides a robust signal. |
Visualizations
Caption: Granzyme B and Caspase Signaling Pathways Involving this compound.
Caption: General Experimental Workflow for this compound Assay.
Caption: Troubleshooting Decision Tree for High Signal Variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cleavage of caspase family members by granzyme B: a comparative study in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Granzyme B directly and efficiently cleaves several downstream caspase substrates: implications for CTL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initiation of Apoptosis by Granzyme B Requires Direct Cleavage of Bid, but Not Direct Granzyme B–Mediated Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pcrbio.com [pcrbio.com]
- 9. Troubleshooting FluoroSpot assay | U-CyTech [ucytech.com]
- 10. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
- 12. Considerations for the control of background fluorescence in clinical flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agscientific.com [agscientific.com]
- 14. mesoscale.com [mesoscale.com]
- 15. nrel.colostate.edu [nrel.colostate.edu]
- 16. Figure 2: [Illustrated effect of DTT on...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Treatment of cells with detergent activates caspases and induces apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ac-IEPD-AFC Assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments using the fluorogenic substrate Ac-IEPD-AFC.
Troubleshooting Guide
Encountering issues with your this compound assay? Consult the table below for common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Solutions |
| High Background Fluorescence | 1. Contaminated reagents or buffers. 2. Substrate degradation (improper storage). 3. Autofluorescence from cells or compounds. | 1. Use fresh, high-purity reagents and filter-sterilize buffers. 2. Store this compound stock solutions at -20°C or -80°C, protected from light and repeated freeze-thaw cycles.[1] 3. Include a "no-cell" or "no-enzyme" control to measure background. Subtract this value from your experimental readings. |
| Low or No Signal | 1. Inactive enzyme (Granzyme B or Caspase-8). 2. Insufficient incubation time. 3. Incorrect filter settings on the fluorometer. 4. Sub-optimal assay buffer conditions (e.g., pH, DTT concentration). | 1. Ensure proper storage and handling of the enzyme. Use a positive control to verify enzyme activity. 2. Optimize incubation time by performing a time-course experiment (see protocol below). Typical incubation times range from 1 to 2 hours.[2] 3. Set the excitation wavelength to ~400 nm and the emission wavelength to ~505 nm.[2][3][4] 4. Ensure the assay buffer composition is appropriate for the enzyme being studied. |
| High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Uneven cell seeding or cell death induction. 3. Temperature fluctuations across the plate during incubation. | 1. Use calibrated pipettes and ensure proper mixing. 2. Ensure a homogenous cell suspension and consistent treatment application. 3. Incubate plates in a stable temperature environment, avoiding edges of incubators where temperature can vary. |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. If the reaction plateaus quickly, consider decreasing the enzyme concentration or increasing the substrate concentration. 2. Perform a time-course experiment to identify the linear range of the reaction. 3. Dilute the sample to reduce the concentration of potential inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate used to measure the activity of certain proteases, primarily Granzyme B.[1][3][5] It contains the peptide sequence Ile-Glu-Pro-Asp (IEPD) linked to a fluorescent molecule, 7-amino-4-trifluoromethylcoumarin (AFC). When a protease cleaves the peptide sequence, AFC is released, and its fluorescence can be measured to quantify enzyme activity. This assay is commonly used in apoptosis and immunology research.[5]
Q2: What is the optimal incubation time for the this compound assay?
The optimal incubation time can vary depending on the enzyme concentration, sample type, and experimental conditions. It is crucial to determine the optimal time empirically by performing a time-course experiment. A typical starting point is to measure fluorescence at several time points between 30 minutes and 4 hours. The optimal time is within the linear range of the reaction, before the signal plateaus due to substrate depletion or enzyme instability.
Q3: What are the correct excitation and emission wavelengths for detecting cleaved AFC?
The cleaved AFC fluorophore should be detected with an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm.[2][3][4]
Q4: Can this compound be used to measure caspase activity?
While this compound is primarily a substrate for Granzyme B, Granzyme B can, in turn, activate caspases, such as Caspase-8, as part of the apoptotic pathway.[3] However, for direct measurement of specific caspases, it is recommended to use substrates with their preferred recognition sequences, such as Ac-IETD-AFC for Caspase-8 or Ac-DEVD-AFC for Caspase-3.[2][4]
Q5: How should I prepare and store the this compound substrate?
It is recommended to prepare a concentrated stock solution of this compound in DMSO.[6] This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Protect the solution from light. When preparing the working solution, dilute the stock in the appropriate assay buffer.
Experimental Protocols
Protocol for Optimizing Incubation Time
This protocol outlines the steps to determine the optimal incubation time for your specific experimental conditions.
-
Prepare Cell Lysates or Purified Enzyme:
-
For cell-based assays, induce apoptosis in your target cells. Include a non-induced control group.
-
Lyse the cells using a suitable lysis buffer and collect the supernatant after centrifugation.
-
If using a purified enzyme, dilute it to the desired concentration in the assay buffer.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add your cell lysate or purified enzyme to multiple wells.
-
Include appropriate controls:
-
Blank: Assay buffer only (to measure background fluorescence of the buffer and substrate).
-
Negative Control: Lysate from non-induced cells or buffer without the enzyme.
-
Positive Control: A sample known to have high enzyme activity.
-
-
-
Initiate the Reaction:
-
Prepare a working solution of this compound in the assay buffer at the desired final concentration.
-
Add the this compound working solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) at regular intervals (e.g., every 5-10 minutes) for a period of up to 4 hours.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the fluorescence intensity versus time for each sample.
-
Identify the time interval where the reaction is linear for your experimental samples. The optimal incubation time for endpoint assays should fall within this linear range.
-
Visualizations
Caption: Granzyme B and Caspase-8 signaling leading to this compound cleavage.
Caption: Experimental workflow for optimizing this compound incubation time.
References
Technical Support Center: Preventing Photobleaching of AFC from Ac-IEPD-AFC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the photobleaching of 7-amino-4-trifluoromethylcoumarin (AFC) when using the caspase substrate Ac-IEPD-AFC.
Troubleshooting Guides
Here are some common issues and their solutions when encountering AFC photobleaching in your experiments.
| Problem | Possible Cause | Solution |
| Rapid decrease in fluorescence signal during kinetic reads | Photobleaching of the liberated AFC due to prolonged or high-intensity excitation light in the plate reader. | - Reduce the excitation light intensity on your microplate reader to the lowest setting that still provides an adequate signal-to-noise ratio.- Decrease the frequency of measurements in your kinetic assay. For example, instead of every minute, try reading every 5 or 10 minutes.- If possible, use a plate reader with a shutter that only exposes the well to light during the measurement. |
| Initial fluorescence is strong but fades before the experiment is complete | The AFC fluorophore is inherently susceptible to photobleaching, and the experimental conditions are promoting this process. | - Incorporate an anti-fade reagent into your assay buffer. Common options include Trolox, n-propyl gallate (NPG), or 1,4-diazabicyclo[2.2.2]octane (DABCO). See the "Experimental Protocols" section for preparation details.- Optimize the pH of your assay buffer. Coumarin dyes like AFC can have different photostability at different pH values. A slightly alkaline pH (around 7.5-8.5) is often a good starting point. |
| High background fluorescence that complicates data analysis | Autofluorescence from buffers, plates, or other components of the reaction mixture. This can be exacerbated by photobleaching of the specific signal, which reduces the signal-to-noise ratio. | - Use black, opaque-walled microplates to minimize well-to-well crosstalk and background fluorescence.- Prepare fresh assay buffers and filter them if necessary to remove any fluorescent impurities.- Run a "buffer only" and an "uncleaved substrate" control to determine the baseline background fluorescence. |
| Inconsistent results between wells or experiments | Variability in light exposure or the effectiveness of the anti-fade reagent. | - Ensure that your plate reader provides uniform illumination across all wells.- If preparing your own anti-fade solutions, ensure they are well-mixed and used at a consistent final concentration in all wells.- Protect your plates from ambient light as much as possible before and during the assay. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to AFC?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, AFC, upon exposure to excitation light.[1] When AFC is excited, it can enter a long-lived triplet state where it is more susceptible to reacting with other molecules, particularly oxygen, leading to its permanent inability to fluoresce.[1]
Q2: Can I use commercial anti-fade mounting media for microscopy in my plate reader assay?
A2: It is generally not recommended to directly use microscopy mounting media in a solution-based assay. These are often viscous, glycerol-based solutions designed for fixed samples and can interfere with enzyme kinetics and pipetting accuracy. However, the active ingredients in these media (e.g., n-propyl gallate, DABCO) can often be adapted for use in solution-based assays.
Q3: Are there any commercial anti-fade reagents specifically for microplate assays?
A3: Yes, some companies offer anti-fade reagents designed for live-cell imaging or solution-based assays that are compatible with microplate readers. These are often based on antioxidants like Trolox. It is important to check the compatibility of these reagents with your specific caspase assay.
Q4: Will anti-fade reagents interfere with my caspase enzyme activity?
A4: It is possible. Antioxidants and other components of anti-fade solutions could potentially inhibit or alter the activity of your caspase enzyme. It is crucial to run control experiments to test for any effects of the anti-fade reagent on enzyme kinetics. This can be done by comparing the initial reaction velocity with and without the anti-fade reagent.
Q5: What is the optimal concentration of an anti-fade reagent to use?
A5: The optimal concentration will depend on the specific reagent and your experimental conditions. It is best to perform a titration experiment to determine the lowest effective concentration that minimizes photobleaching without significantly impacting your assay. See the "Data Presentation" section for typical concentration ranges.
Q6: Besides anti-fade reagents, what are other simple ways to reduce photobleaching?
A6: The simplest methods involve minimizing the exposure of your sample to the excitation light.[2] This includes reducing the light intensity of your plate reader's lamp, decreasing the number of reads in a kinetic assay, and always keeping your microplates protected from light when not being measured.[2]
Data Presentation
Table 1: Comparison of Common Anti-Fade Reagents (Data primarily from microscopy studies)
| Anti-Fade Reagent | Typical Working Concentration (in solution) | Advantages | Disadvantages |
| Trolox | 0.1 - 1 mM | Water-soluble, cell-permeable, and has a dual mechanism of action. | Can be cytotoxic at higher concentrations in live-cell assays. |
| n-Propyl gallate (NPG) | 0.5 - 2% (w/v) | Effective for a broad range of fluorophores. | Can be difficult to dissolve; may inhibit some enzymes. |
| DABCO | 1 - 2.5% (w/v) | Readily available and effective. | Can be toxic to live cells; may have a slight initial quenching effect on some dyes. |
| Ascorbic Acid (Vitamin C) | 100 - 500 µM | Natural antioxidant, readily available. | Can be unstable in solution and its effectiveness may be pH-dependent. |
Note: The effectiveness of these reagents in a microplate-based caspase assay with AFC should be empirically determined and optimized.
Experimental Protocols
Protocol 1: Caspase-8 Activity Assay with this compound
-
Prepare Assay Buffer: A common assay buffer is 20 mM HEPES, 10% sucrose, 0.1% CHAPS, and 10 mM DTT, pH 7.4.
-
Prepare Cell Lysates: Induce apoptosis in your cell line of interest. Harvest cells and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Determine Protein Concentration: Measure the protein concentration of your cell lysates using a standard method like the Bradford assay.
-
Set up the Reaction: In a black 96-well plate, add 50 µg of protein lysate to each well. Adjust the volume with assay buffer to 50 µL.
-
Add Substrate: Add 50 µL of 100 µM this compound substrate to each well for a final concentration of 50 µM.
-
Measure Fluorescence: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[3][4] For kinetic assays, take readings at regular intervals (e.g., every 5 minutes) for 1-2 hours.
Protocol 2: Preparation and Use of an Anti-Fade Assay Buffer
-
Prepare Stock Solution of Anti-Fade Reagent:
-
Trolox: Prepare a 100 mM stock solution in ethanol.
-
n-Propyl gallate (NPG): Prepare a 10% (w/v) stock solution in DMSO. Gentle heating may be required to dissolve.
-
DABCO: Prepare a 10% (w/v) stock solution in your assay buffer.
-
-
Prepare Anti-Fade Assay Buffer: On the day of the experiment, dilute the stock solution of your chosen anti-fade reagent into your caspase assay buffer to the desired final concentration. For example, to make a 1 mM Trolox assay buffer, add 10 µL of the 100 mM stock to 990 µL of assay buffer.
-
Run Control Experiments: To ensure the anti-fade reagent is not affecting your enzyme, run parallel experiments with and without the anti-fade reagent and compare the initial rates of AFC production.
-
Perform Caspase Assay: Follow Protocol 1, but use the prepared anti-fade assay buffer for all dilutions and as the reaction buffer.
Mandatory Visualization
Caption: Workflow for a typical caspase-8 activity assay using this compound.
Caption: Simplified Jablonski diagram illustrating AFC photobleaching and the role of anti-fade reagents.
References
Navigating Ac-IEPD-AFC: A Technical Guide to Solubility and Experimental Success
Welcome to the technical support center for Ac-IEPD-AFC, a fluorogenic substrate crucial for monitoring Granzyme B and Caspase-8 activity. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to ensure seamless experimental workflows. Here, you will find detailed information on overcoming solubility challenges, precise experimental protocols, and a clear visualization of the associated signaling pathway.
Troubleshooting Guide: Common Solubility Issues
Researchers may encounter difficulties with this compound solubility, which can impact assay accuracy and reproducibility. This section addresses common problems with practical solutions.
| Issue | Root Cause | Recommended Solution |
| Difficulty Dissolving the Lyophilized Powder | Inadequate solvent volume or choice. | Use a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO) or Ethanol. Ensure the solvent is newly opened to avoid moisture, which can hinder solubility.[1] Vortexing and sonication in an ultrasonic bath can aid dissolution.[1][2] |
| Precipitation of Stock Solution Upon Storage | Improper storage conditions or solvent evaporation. | Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.[1][3] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[1] |
| Precipitation When Diluting in Aqueous Buffer | The compound has lower solubility in aqueous solutions compared to organic solvents. | Minimize the final concentration of the organic solvent (e.g., DMSO) in the aqueous assay buffer. It is advisable to perform serial dilutions and test the solubility at the final working concentration before proceeding with the main experiment. Adding the concentrated stock solution to the assay buffer while vortexing can also help. |
| Inconsistent Fluorescence Readings | Incomplete solubilization or precipitation during the assay. | Before taking measurements, visually inspect the assay plate for any signs of precipitation. If observed, optimize the final DMSO concentration or lower the this compound working concentration. Ensure the stock solution is at room temperature and well-mixed before use.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][4] Ethanol is also a viable option.[4] It is crucial to use a high-purity, anhydrous grade of the solvent to ensure maximum solubility.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To maintain stability, it is important to store the solutions in tightly sealed, light-protected aliquots to avoid degradation from light, air oxidation, and repeated freeze-thaw cycles.[1][3][5]
Q3: What are the excitation and emission wavelengths for the cleaved AFC fluorophore?
A3: The liberated 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore has an excitation maximum at approximately 400 nm and an emission maximum at around 505 nm.[4][6]
Q4: What is the typical working concentration for this compound in an assay?
A4: The optimal working concentration can vary depending on the specific experimental conditions, such as enzyme concentration and incubation time. However, a common starting point for fluorometric caspase assays is in the range of 50-200 µM. The Michaelis constant (Km) of human granzyme B for this compound has been reported to be 585 μM, which can serve as a reference for determining the substrate concentration.[1][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on information from various suppliers.
| Parameter | Value | Source |
| Molecular Weight | ~725.7 g/mol | [4] |
| Purity | >95% or ≥98% | [4] |
| Solubility in DMSO | >14 mg/mL, ≥10 mg/mL, 100 mg/mL | [1][4] |
| Solubility in Ethanol | ≥10 mg/mL | [4] |
| Excitation Wavelength | 400 nm | [4][6] |
| Emission Wavelength | 505 nm | [4][6] |
| Storage of Solid | -20°C, desiccated | [2][4] |
| Storage of Stock Solution | -20°C (1 month), -80°C (6 months) | [1][7] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Bring the lyophilized this compound powder and a vial of high-quality, anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial of this compound to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
General Caspase-8/Granzyme B Activity Assay
-
Prepare Cell Lysates: Induce apoptosis in your target cells using the desired method. Prepare a control sample of non-induced cells. Lyse the cells using a suitable lysis buffer and collect the supernatant after centrifugation.
-
Set up the Reaction: In a 96-well microplate, add the cell lysate to each well.
-
Prepare Assay Buffer: Prepare an assay buffer appropriate for the enzyme being studied.
-
Add Substrate: Dilute the this compound stock solution in the assay buffer to the desired final working concentration. Add the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure Fluorescence: Read the fluorescence of each well using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: The increase in fluorescence intensity in the induced sample compared to the control is proportional to the caspase-8/granzyme B activity.
Visualizing the Pathway and Workflow
To better understand the experimental process and the biological context of this compound, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. bio-rad.com [bio-rad.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Caspase-8 Substrate IETD-AFC (CAS 211990-57-7) | Abcam [abcam.com]
- 6. cephamls.com [cephamls.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ac-IEPD-AFC Granzyme B Assay
Welcome to the technical support center for the Ac-IEPD-AFC Granzyme B assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this fluorometric assay for measuring granzyme B activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound granzyme B assay?
The this compound granzyme B assay is a fluorometric method used to measure the enzymatic activity of granzyme B.[1][2][3] Granzyme B is a serine protease that plays a crucial role in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis.[1][4] The assay utilizes a synthetic peptide substrate, this compound, which contains the granzyme B recognition sequence (IEPD).[2][5][6] In the presence of active granzyme B, the substrate is cleaved, releasing the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC).[1][5][6] The resulting fluorescence, measured at an excitation wavelength of approximately 380-400 nm and an emission wavelength of 495-505 nm, is directly proportional to the granzyme B activity in the sample.[1][6]
Q2: What are the recommended excitation and emission wavelengths for AFC?
The recommended excitation wavelength for AFC is in the range of 380-400 nm, and the emission wavelength is between 495-505 nm.[1][2][6]
Q3: Is the this compound substrate specific to human granzyme B?
Research indicates that there are species-specific differences in granzyme B substrate preference. While both human and mouse granzyme B can cleave certain substrates, Ac-IEPD-pNA (a chromogenic analog of this compound) is efficiently hydrolyzed by human granzyme B but not by mouse granzyme B in cell lysates.[7] Therefore, for accurate measurement of granzyme B activity, it is crucial to use a substrate validated for the species being studied. For murine granzyme B, a substrate like Boc-Ala-Ala-Asp-S-Bzl may be more appropriate.[7]
Q4: Can this assay distinguish between granzyme B and caspase activity?
This is a critical consideration as granzyme B and certain caspases, particularly caspase-3 and caspase-7, share a preference for cleaving substrates after an aspartic acid residue.[2][8][9] Granzyme B can activate procaspase-3, initiating a caspase cascade.[8][10][11][12] Therefore, there is a potential for cross-reactivity. To ensure that the measured activity is specific to granzyme B, it is advisable to run parallel experiments with a specific granzyme B inhibitor or a pan-caspase inhibitor.
Troubleshooting Guide
Issue 1: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Contaminated reagents or samples | Use fresh, high-purity reagents. Ensure samples are properly prepared and stored to avoid contamination. |
| Autofluorescence of samples | Run a "sample blank" control containing the sample but no this compound substrate. Subtract this background fluorescence from the sample readings. |
| Spontaneous substrate degradation | Protect the this compound substrate from light and store it properly at -20°C. Prepare the reaction mix immediately before use. |
Issue 2: Low or No Signal
| Potential Cause | Recommended Solution |
| Inactive granzyme B | Ensure proper sample handling and storage. Avoid repeated freeze-thaw cycles of samples and the positive control.[13] Prepare fresh cell lysates and keep them on ice. |
| Insufficient granzyme B in the sample | Increase the amount of sample (e.g., cell lysate) in the reaction. If possible, enrich the sample for cytotoxic lymphocytes. |
| Incorrect assay conditions | Verify the assay buffer pH and composition. Ensure the incubation temperature is optimal (typically 37°C).[1] |
| Degraded substrate | Use a fresh aliquot of the this compound substrate. Confirm the activity of the substrate using a positive control. |
| Inappropriate substrate for the species | As noted in the FAQs, ensure the substrate is suitable for the species of granzyme B being assayed.[7] |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for the reaction components to minimize well-to-well variation. |
| Incomplete mixing | Gently mix the contents of each well after adding the reaction mix. |
| Inconsistent incubation time or temperature | Ensure all wells are incubated for the same duration and at a stable temperature. Use a plate incubator if available. |
| Incomplete cell lysis | Ensure complete homogenization of cell or tissue samples to release all granzyme B.[1] |
Experimental Protocols
Protocol 1: Standard Granzyme B Activity Assay
-
Prepare AFC Standard Curve:
-
Dilute the AFC standard (e.g., 1 mM) to a working concentration (e.g., 10 µM) with assay buffer.
-
Prepare a series of dilutions from the working concentration to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Add 100 µL of each standard dilution to separate wells of a 96-well black plate.
-
-
Sample Preparation:
-
Assay Reaction:
-
Add your samples (e.g., 1-50 µL) to the wells of the 96-well plate. Adjust the final volume to 50 µL with assay buffer.[2]
-
Include a positive control (recombinant granzyme B) and a negative control (assay buffer only).[2]
-
Prepare a reaction mix containing the this compound substrate and assay buffer.
-
Add 50 µL of the reaction mix to each well.
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence (from the 0 µM AFC standard) from all readings.
-
Plot the AFC standard curve (fluorescence vs. concentration).
-
Determine the concentration of AFC generated in your samples from the standard curve.
-
Calculate the granzyme B activity, typically expressed as pmol of AFC generated per minute per mL of sample.
-
Protocol 2: Differentiating Granzyme B and Caspase Activity
To confirm the specificity of the assay for granzyme B, perform the standard assay with the following additional controls:
-
Granzyme B Inhibition: Pre-incubate your sample with a specific granzyme B inhibitor for a recommended time before adding the this compound substrate. A significant reduction in fluorescence compared to the untreated sample indicates that the activity is primarily due to granzyme B.
-
Caspase Inhibition: Pre-incubate your sample with a pan-caspase inhibitor (e.g., z-VAD-FMK). If the fluorescence remains high, it suggests that the activity is predominantly from granzyme B. If the fluorescence is significantly reduced, it indicates potential cross-reactivity with caspases.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| This compound Excitation Wavelength | 380 - 400 nm | [1][2][6] |
| This compound Emission Wavelength | 495 - 505 nm | [1][6] |
| Assay Incubation Temperature | 37°C | [1] |
| Typical Cell Number for Lysate | 1 - 2 x 10^6 cells | [1][2] |
| Km of human granzyme B for this compound | 585 µM | [14] |
Visualizations
Caption: Granzyme B apoptosis signaling pathway.
Caption: Workflow for the this compound granzyme B assay.
Caption: A logical guide for troubleshooting the assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. abcam.com [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. Ac-Ile-Glu-Pro-Asp-AFC (Granzyme B Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. rupress.org [rupress.org]
- 10. Granzyme B-induced and Caspase 3-dependent Cleavage of Gelsolin by Mouse Cytotoxic T Cells Modifies Cytoskeleton Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Granzyme B-induced apoptosis requires both direct caspase activation and relief of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Granzyme B activates procaspase-3 which signals a mitochondrial amplification loop for maximal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorogenic Assays Using Ac-IEPD-AFC
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your experiments utilizing the fluorogenic substrate Ac-IEPD-AFC and other AFC-based reporters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic fluorogenic peptide substrate primarily designed for the detection and measurement of Granzyme B activity.[1][2][3][4] Granzyme B is a serine protease crucial in apoptosis pathways, particularly in cytotoxic T lymphocyte (CTL)-mediated cell death. The substrate consists of the peptide sequence Isoleucyl-Glutamyl-Prolyl-Aspartic Acid (IEPD) conjugated to 7-amino-4-trifluoromethylcoumarin (AFC). Upon cleavage by Granzyme B after the aspartate residue, the AFC fluorophore is released, emitting a measurable fluorescent signal.[4]
Q2: How does the cleavage of this compound lead to a fluorescent signal?
The intact this compound substrate is non-fluorescent. When Granzyme B or another enzyme with similar substrate specificity cleaves the peptide, the AFC molecule is liberated.[5] Free AFC exhibits fluorescence with an excitation maximum of approximately 400 nm and an emission maximum of around 505 nm.[6] The intensity of this fluorescence is directly proportional to the enzymatic activity in the sample.
Q3: Can this compound be used to measure the activity of enzymes other than Granzyme B?
While this compound is optimized as a substrate for Granzyme B, other proteases, particularly certain caspases, might exhibit some level of cross-reactivity and cleave the substrate. It is crucial to use appropriate controls, such as specific inhibitors, to confirm that the measured activity is indeed from the enzyme of interest.
Q4: What are the recommended excitation and emission wavelengths for detecting free AFC?
For the detection of free AFC, the following wavelength settings are generally recommended:
It is advisable to optimize these settings for your specific plate reader or fluorometer.
Troubleshooting Guide
High background or low signal-to-noise ratio is a common challenge in fluorescence-based assays. The following guide addresses specific issues you might encounter.
Issue 1: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Substrate Degradation | This compound can degrade over time, especially if exposed to light or improper storage conditions, leading to the release of free AFC. Prepare fresh substrate solutions for each experiment and store the stock solution protected from light at the recommended temperature. |
| Contaminated Buffers or Reagents | Buffers or other reagents may contain fluorescent contaminants. Test each component of the assay individually for background fluorescence. Use high-purity, nuclease-free water and fresh buffers. |
| Cellular Autofluorescence | When working with cell lysates, endogenous fluorescent molecules can contribute to high background. Prepare a lysate-only control (without the AFC substrate) to measure the intrinsic fluorescence of your sample. Subtract this background value from your experimental readings. |
| Non-specific Enzyme Activity | Other proteases in the sample may cleave the substrate. Include a control with a specific inhibitor of your target enzyme (e.g., Ac-IEPD-CHO for Granzyme B) to determine the level of non-specific cleavage.[7] |
Issue 2: Low Signal or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Low Enzyme Concentration or Activity | The concentration of the target enzyme in your sample may be too low. Increase the amount of cell lysate or purified enzyme used in the assay. Ensure that the experimental conditions (e.g., induction of apoptosis) were sufficient to activate the enzyme. |
| Sub-optimal Assay Conditions | Enzyme activity is highly dependent on pH, temperature, and buffer composition. Consult the literature or manufacturer's guidelines for the optimal assay buffer and conditions for your target enzyme. Incubate the reaction at the recommended temperature (e.g., 37°C) for a sufficient duration. |
| Incorrect Instrument Settings | The gain setting on the fluorometer may be too low. Adjust the gain to amplify the signal, ensuring that it remains within the linear range of the instrument.[5] |
| Presence of Inhibitors | Your sample may contain endogenous or contaminating inhibitors of the target enzyme. Consider purifying your sample or performing a buffer exchange to remove potential inhibitors. |
Issue 3: Inconsistent or Non-reproducible Results
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Small variations in the volumes of enzyme, substrate, or buffers can lead to significant differences in results. Use calibrated pipettes and ensure proper pipetting technique. |
| Temperature Fluctuations | Variations in incubation temperature between wells or plates can affect the rate of the enzymatic reaction. Ensure uniform heating of the microplate during the incubation period. |
| Timing of Measurements | For kinetic assays, it is crucial to take readings at consistent time intervals. Use a plate reader with kinetic reading capabilities. |
Quantitative Data Summary
The following tables provide key quantitative parameters for assays involving AFC-based substrates.
Table 1: Spectroscopic Properties of AFC
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~400 |
| Emission Maximum | ~505 |
Data sourced from multiple references.[6]
Table 2: Substrate and Inhibitor Information
| Compound | Target Enzyme | Type | Notes |
| This compound | Granzyme B | Substrate | Km for human Granzyme B is 585 µM.[1] |
| Ac-LEVD-AFC | Caspase-4 | Substrate | Used for assaying caspases that recognize the LEVD sequence.[6] |
| Ac-WEHD-AMC | Caspase-4 | Substrate | Another fluorogenic substrate used for Caspase-4 activity.[8] |
| Ac-IEPD-CHO | Granzyme B | Inhibitor | A reversible inhibitor used as a negative control.[7] |
| Ac-LEVD-CHO | Caspase-4 | Inhibitor | A competitive inhibitor for enzymes that cleave LEVD sequences.[8] |
Experimental Protocols
General Protocol for Measuring Granzyme B Activity in Cell Lysates using this compound
-
Preparation of Cell Lysates:
-
Induce apoptosis in your target cells using the desired method. Include a non-induced control cell population.
-
Harvest the cells (e.g., 1-5 x 10^6 cells) by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) for the assay.
-
-
Assay Setup (96-well plate format):
-
Prepare a master mix containing the assay buffer and the this compound substrate at the desired final concentration.
-
Add 50 µL of cell lysate to each well. For unknown samples, it is recommended to test several dilutions.
-
Include appropriate controls:
-
Blank: Lysis buffer only.
-
Negative Control: Lysate from non-induced cells.
-
Inhibitor Control: Lysate from induced cells pre-incubated with a specific Granzyme B inhibitor.
-
-
Initiate the reaction by adding 50 µL of the substrate master mix to each well.
-
-
Measurement:
-
Immediately measure the fluorescence in a microplate reader at Ex/Em = 400/505 nm. This is the initial reading (T1).
-
Incubate the plate at 37°C, protected from light.
-
Take subsequent readings at regular intervals (e.g., every 15-30 minutes) until a significant signal is observed in the positive samples or for a total of 1-3 hours.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Calculate the change in fluorescence over time (ΔRFU/Δt) for each sample.
-
Compare the rate of AFC production in your experimental samples to the controls to determine the specific Granzyme B activity.
-
Visualizations
Caption: Cleavage of this compound by Granzyme B to produce a fluorescent signal.
Caption: General experimental workflow for a fluorogenic enzyme assay.
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. bio-rad.com [bio-rad.com]
- 6. cephamls.com [cephamls.com]
- 7. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Ac-IEPD-AFC stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ac-IEPD-AFC (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin).
Frequently Asked Questions (FAQs)
What is this compound and what is its primary application?
This compound is a fluorogenic substrate primarily used to measure the activity of Granzyme B, a serine protease crucial for inducing apoptosis in target cells.[1][2] Upon cleavage by Granzyme B after the aspartate residue, the highly fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) is released.[2] The fluorescence intensity of free AFC, which can be measured at an excitation maximum of ~400 nm and an emission maximum of ~505 nm, is directly proportional to the Granzyme B activity.[2]
What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and ensure reliable experimental results. The recommended storage conditions vary between the lyophilized powder and the reconstituted solution.
Lyophilized Powder:
-
Store desiccated at -20°C for long-term stability of up to 4 years.[1] Some suppliers suggest that the lyophilized form is stable for up to 36 months at -20°C.[3]
Reconstituted Solution:
-
Once reconstituted, it is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[3][4]
-
For short-term storage, the solution can be kept at -20°C for up to 1 month.[3][4]
-
For longer-term storage, it is recommended to store the aliquots at -80°C for up to 6 months.[4]
-
The solution should be stored sealed and protected from light.[4]
How should I reconstitute this compound?
This compound is typically reconstituted in high-quality, anhydrous dimethyl sulfoxide (DMSO).[6] It is soluble in DMSO at concentrations of ≥10 mg/mL to >14 mg/mL.[1][6] For preparation of stock solutions, it may be necessary to use an ultrasonic bath to ensure complete dissolution.[5] It is important to use newly opened or anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[5]
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 4 years[1] | Keep desiccated; Protect from moisture and light[3][4] |
| -80°C | Up to 2 years[4][5] | Keep desiccated; Protect from moisture and light[4][5] | |
| Reconstituted Solution | -20°C | Up to 1 month[3][4] | Aliquot to avoid freeze-thaw cycles; Protect from light[3][4] |
| -80°C | Up to 6 months[4] | Aliquot to avoid freeze-thaw cycles; Protect from light[4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or No Fluorescence Signal | Inactive Enzyme: Granzyme B may be inactive due to improper storage or handling. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Use a positive control with known activity to verify enzyme function. |
| Substrate Degradation: this compound may have degraded due to improper storage or exposure to light. | Store the substrate as recommended and protect from light. Prepare fresh working solutions for each experiment. | |
| Incorrect Buffer Conditions: The assay buffer pH or composition may not be optimal for enzyme activity. | Use the recommended assay buffer for Granzyme B activity. The buffer should typically be at room temperature before use.[7] | |
| Low Enzyme Concentration: The concentration of Granzyme B in the sample may be below the detection limit of the assay. | Concentrate the sample or increase the amount of sample used in the assay. Ensure that sample dilutions fall within the linear range of the standard curve.[7] | |
| High Background Fluorescence | Substrate Autohydrolysis: The substrate may be spontaneously hydrolyzing, leading to the release of free AFC. | Prepare fresh substrate solutions for each experiment. Minimize the time the substrate is in the assay buffer before the addition of the enzyme. Run a "no enzyme" control to determine the level of background fluorescence. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use high-purity reagents and sterile, nuclease-free water. Test individual reagents for background fluorescence. | |
| Cell Lysate Interference: Components within the cell lysate may be autofluorescent. | Include a "lysate only" control (without substrate) to measure the intrinsic fluorescence of the sample. If high, consider alternative cell lysis methods or purification steps. | |
| Inconsistent Results | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability between wells. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for the reaction components to be added to all wells. |
| Temperature Fluctuations: Variations in incubation temperature can affect enzyme kinetics. | Ensure a stable and consistent incubation temperature throughout the experiment. Use a temperature-controlled plate reader or incubator. | |
| Edge Effects in Microplate: Wells on the edge of the plate may experience different temperature and evaporation rates. | Avoid using the outer wells of the microplate for critical samples. Fill the outer wells with buffer or water to minimize edge effects. | |
| Timing of Measurements: In kinetic assays, inconsistent timing of readings can lead to variability. | Use a plate reader with kinetic mode capabilities to take readings at consistent intervals. |
Experimental Protocols
Granzyme B Activity Assay Protocol
This protocol is a general guideline for measuring Granzyme B activity in cell lysates using this compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare the recommended assay buffer (e.g., 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, with DTT added just before use). Ensure the buffer is at room temperature.[7]
-
This compound Stock Solution: Reconstitute lyophilized this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
This compound Working Solution: Dilute the stock solution in assay buffer to the desired final concentration (typically 50-200 µM).
-
AFC Standard Curve: Prepare a series of dilutions of free AFC in assay buffer to generate a standard curve for quantifying the amount of released AFC.
2. Sample Preparation (Cell Lysates):
-
Induce apoptosis in your target cells using the desired method.
-
Harvest 1-5 x 10⁶ cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This contains the active Granzyme B.
3. Assay Procedure:
-
Add 50 µL of cell lysate to a 96-well microplate (black plates are recommended for fluorescence assays).
-
Add 50 µL of the this compound working solution to each well.
-
For a positive control, use a known amount of purified active Granzyme B.
-
For a negative control, use lysate from non-apoptotic cells.
-
For a blank, use assay buffer and the substrate working solution without any cell lysate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 400/505 nm. For kinetic assays, take readings every 5-10 minutes for 1-2 hours.[8]
4. Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the fluorescence intensity of the AFC standards versus their concentration to generate a standard curve.
-
Determine the concentration of AFC released in your samples by interpolating their fluorescence values on the standard curve.
-
Calculate the Granzyme B activity as the rate of AFC release over time (e.g., pmol AFC/min/µg protein).
Signaling Pathways and Experimental Workflows
Granzyme B-Mediated Apoptosis Signaling Pathway
Granzyme B, delivered into a target cell by perforin, can initiate apoptosis through multiple pathways. It can directly cleave and activate effector caspases, such as caspase-3 and caspase-7.[5] Additionally, Granzyme B can cleave the pro-apoptotic protein Bid into its truncated form, tBid.[5][9] tBid then translocates to the mitochondria, inducing the release of cytochrome c and other pro-apoptotic factors, which leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates caspase-3.[6]
Caption: Granzyme B apoptosis signaling pathway.
Experimental Workflow for Granzyme B Activity Assay
The following diagram illustrates the key steps involved in performing a Granzyme B activity assay using this compound.
Caption: Granzyme B activity assay workflow.
References
- 1. rupress.org [rupress.org]
- 2. Granule-mediated Killing: Pathways for Granzyme B–initiated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. Granzyme B-induced apoptosis requires both direct caspase activation and relief of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Caspase activation by granzyme B is indirect, and caspase autoprocessing requires the release of proapoptotic mitochondrial factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Granzyme B short-circuits the need for caspase 8 activity during granule-mediated cytotoxic T-lymphocyte killing by directly cleaving Bid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Cross-Reactivity of Ac-IEPD-AFC with Caspases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic substrate Ac-IEPD-AFC with established caspase substrates. The primary focus is to evaluate the cross-reactivity of this compound with various caspases, supported by available experimental data and detailed protocols for comparative analysis.
Introduction
This compound (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) is a fluorogenic peptide substrate primarily recognized for its high specificity towards Granzyme B, a serine protease crucial in cytotoxic T-lymphocyte and natural killer cell-mediated apoptosis. Upon cleavage at the aspartate residue, the free AFC fluorophore is released, emitting a quantifiable fluorescent signal. While both Granzyme B and caspases play pivotal roles in apoptosis and cleave their substrates after an aspartate residue, their substrate specificities are distinct. This guide aims to clarify the specificity of this compound and its suitability for caspase activity assays.
Data Presentation: Substrate Specificity and Kinetic Parameters
Extensive literature review reveals no direct studies reporting the kinetic parameters (Km, kcat) of this compound with any of the major caspases. This strongly suggests that this compound is not a preferred substrate for caspases and is likely to exhibit minimal to no cross-reactivity.
To provide a clear comparison, the following table summarizes the kinetic data for this compound with its target enzyme, Granzyme B, alongside the preferred fluorogenic substrates for key human caspases. This comparative data highlights the distinct substrate preferences of these proteases.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Granzyme B | This compound | 585 | N/A | N/A |
| Caspase-1 | Ac-YVAD-AFC | 11.8 | 13.9 | 1,180,000 |
| Caspase-2 | Ac-VDVAD-AFC | 10 | 0.014 | 1,400 |
| Caspase-3 | Ac-DEVD-AFC | 9.7 | 19 | 1,960,000 |
| Caspase-4 | Ac-LEVD-AFC | 26 | 0.02 | 770 |
| Caspase-5 | Ac-WEHD-AFC | 20 | 0.015 | 750 |
| Caspase-6 | Ac-VEID-AFC | 13.5 | 16.4 | 1,210,000 |
| Caspase-7 | Ac-DEVD-AFC | 16 | 15 | 940,000 |
| Caspase-8 | Ac-IETD-AFC | 11 | 14 | 1,270,000 |
| Caspase-9 | Ac-LEHD-AFC | 20 | 0.023 | 1,150 |
N/A: Data not available in the reviewed literature.
The data clearly indicates that caspases have highly specific tetrapeptide recognition sequences that differ significantly from the IEPD sequence of the Granzyme B substrate. For instance, the optimal recognition motif for caspase-3 and -7 is DEVD, while for caspase-8 it is IETD.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways initiated by Granzyme B and the initiator caspases (e.g., Caspase-8 and Caspase-9).
Caption: Granzyme B-mediated apoptosis pathway.
Caption: Intrinsic and extrinsic caspase signaling pathways.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cross-reactivity of a substrate with a panel of caspases.
Caption: Workflow for caspase cross-reactivity assay.
Experimental Protocols
To empirically determine the cross-reactivity of this compound with various caspases, the following experimental protocol is recommended.
Objective:
To measure the rate of cleavage of this compound by a panel of recombinant human caspases.
Materials:
-
This compound (e.g., from MedchemExpress, APExBIO)
-
Recombinant active human caspases (Caspase-1, -2, -3, -4, -5, -6, -7, -8, -9)
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2
-
DMSO (Dimethyl sulfoxide)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Reconstitute and dilute recombinant caspases to a working concentration (e.g., 10-100 nM) in assay buffer immediately before use. Keep on ice.
-
Prepare a 2X substrate working solution by diluting the this compound stock solution in assay buffer to the desired final concentration (e.g., 100 µM, for a final assay concentration of 50 µM). It is recommended to test a range of substrate concentrations to determine Km.
-
-
Assay Setup:
-
For each caspase to be tested, pipette 50 µL of the 2X substrate working solution into triplicate wells of the 96-well plate.
-
Include control wells:
-
Substrate blank: 50 µL of 2X substrate working solution and 50 µL of assay buffer (no enzyme).
-
Enzyme blank: 50 µL of each caspase working solution and 50 µL of assay buffer (no substrate).
-
Positive control: Use a known preferred substrate for each caspase (e.g., Ac-DEVD-AFC for Caspase-3) to ensure the enzymes are active.
-
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the respective caspase working solution to the wells containing the substrate.
-
Immediately place the plate in the fluorometric reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 1-2 minutes for at least 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (substrate blank) from all readings.
-
Plot RFU versus time for each caspase.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Compare the velocities of this compound cleavage across the different caspases.
-
If a range of substrate concentrations was used, perform Michaelis-Menten kinetic analysis to determine Km and Vmax for any caspases that show activity.
-
Conclusion
Based on the available evidence, this compound is a highly specific substrate for Granzyme B and is not a suitable reagent for measuring the activity of any of the major caspases. The distinct tetrapeptide recognition motifs of caspases make it unlikely that they would efficiently cleave the IEPD sequence. For accurate and sensitive measurement of caspase activity, it is crucial to use their respective preferred fluorogenic substrates as detailed in the comparison table. The provided experimental protocol offers a robust method for researchers to validate the specificity of this or any other novel substrate against a panel of proteases.
Validating Granzyme B Activity: A Comparative Guide to the Use of Ac-IEPD-CHO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating Granzyme B (GzmB) activity, with a focus on the use of the inhibitor Ac-IEPD-CHO. We present supporting experimental data, detailed protocols, and a comparative analysis of Ac-IEPD-CHO with alternative inhibitors to assist researchers in selecting the most appropriate tools for their studies of this critical mediator of apoptosis.
Introduction to Granzyme B and its Inhibition
Granzyme B is a serine protease found in the granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Upon release into a target cell, GzmB plays a pivotal role in inducing apoptosis through caspase-dependent and -independent pathways. Its activity is a key indicator of cell-mediated cytotoxicity, making its accurate measurement and validation crucial in immunology, oncology, and drug development.
Ac-IEPD-CHO is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of Granzyme B. It mimics the GzmB substrate cleavage sequence (Ile-Glu-Pro-Asp), allowing it to bind to the enzyme's active site. Validating GzmB activity often involves demonstrating that a specific biological effect is diminished or abrogated in the presence of a selective inhibitor like Ac-IEPD-CHO.
Comparative Analysis of Granzyme B Inhibitors
The selection of an appropriate inhibitor is critical for the specific and accurate validation of Granzyme B activity. Below is a comparison of Ac-IEPD-CHO with other commonly used Granzyme B inhibitors. It is important to note that inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary between studies due to different experimental conditions.
| Inhibitor | Type | Mechanism of Action | Ki (for Granzyme B) | Cross-Reactivity | Reference |
| Ac-IEPD-CHO | Synthetic Peptide Aldehyde | Reversible covalent inhibitor | 80 nM | Caspase-8, Caspase-7 (Ki = 550 nM) | [1] |
| VTI-1002 | Small Molecule | Potent, selective inhibitor | 4.4 nM | Minimal activity against caspases 3-10, cathepsin G, and neutrophil elastase | |
| Z-AAD-CMK | Synthetic Peptide Chloromethylketone | Irreversible covalent inhibitor | ID50 = 300 nM | Can inhibit other proteases with similar substrate specificity | [2] |
| Serpin B9 (PI-9) | Endogenous Protein | Suicide substrate inhibitor | Not applicable (forms a stable complex) | Highly specific for Granzyme B | [3][4] |
Experimental Protocols
Accurate validation of Granzyme B activity relies on robust and well-defined experimental protocols. Here, we provide a detailed methodology for a fluorometric Granzyme B activity assay, which can be used to demonstrate inhibition by Ac-IEPD-CHO.
Fluorometric Granzyme B Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring GzmB activity in cell lysates or with purified enzyme.
Materials:
-
Granzyme B Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, 0.1% CHAPS)
-
Granzyme B Substrate: Ac-IEPD-AFC (7-amino-4-trifluoromethylcoumarin)
-
Purified active Granzyme B or cell lysates containing Granzyme B
-
Ac-IEPD-CHO inhibitor
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~380 nm and emission at ~500 nm
Procedure:
-
Sample Preparation:
-
Cell Lysates: Lyse 1-5 x 10^6 cells in 50 µL of ice-cold Granzyme B Assay Buffer. Incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the GzmB.
-
Purified Enzyme: Dilute purified Granzyme B to the desired concentration in Granzyme B Assay Buffer.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of Ac-IEPD-CHO in DMSO.
-
Create a dilution series of Ac-IEPD-CHO in Granzyme B Assay Buffer to test a range of concentrations for dose-dependent inhibition.
-
-
Assay Setup:
-
Add 50 µL of your sample (cell lysate or purified GzmB) to the wells of the 96-well plate.
-
For the inhibition assay, pre-incubate the sample with varying concentrations of Ac-IEPD-CHO (or DMSO as a vehicle control) for 15-30 minutes at 37°C.
-
Prepare a reaction mix containing the Granzyme B substrate, this compound, in the assay buffer. The final concentration of the substrate in the well should be at or near its Km for Granzyme B (for this compound, the Km is approximately 585 µM)[5].
-
To initiate the reaction, add 50 µL of the substrate reaction mix to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at 37°C using a microplate reader (Ex/Em = 380/500 nm).
-
Continue to take readings every 5-10 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time) for each condition.
-
To demonstrate validation, show a significant decrease in the rate of substrate cleavage in the presence of Ac-IEPD-CHO compared to the vehicle control.
-
For dose-dependent inhibition, plot the percentage of GzmB activity against the concentration of Ac-IEPD-CHO to determine the IC50 value.
-
Visualizing the Molecular Pathways and Experimental Workflow
To better illustrate the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Granzyme B signaling pathway leading to apoptosis.
Caption: Experimental workflow for validating Granzyme B inhibition.
Conclusion
Validating Granzyme B activity is essential for understanding its role in health and disease. The use of the inhibitor Ac-IEPD-CHO in conjunction with a sensitive activity assay provides a robust method for confirming the specific contribution of Granzyme B to a biological process. While Ac-IEPD-CHO is a valuable tool, researchers should be aware of its potential cross-reactivity with other proteases, such as caspase-8. For studies requiring higher specificity, alternative inhibitors like VTI-1002 or the endogenous inhibitor Serpin B9 may be more suitable. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to design and execute rigorous experiments for the validation of Granzyme B activity.
References
A Comparative Guide to Fluorogenic Substrates for Caspase-4 Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative fluorogenic substrates to the commonly used Ac-IEPD-AFC for the measurement of caspase-4 activity. The information presented here is intended to help researchers make informed decisions when selecting reagents for their studies on the non-canonical inflammasome and other caspase-4-mediated pathways.
Introduction to Caspase-4 and its Fluorogenic Detection
Caspase-4, along with its murine ortholog caspase-11, is a critical initiator of the non-canonical inflammasome pathway.[1][2][3] This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, to the caspase activation and recruitment domain (CARD) of pro-caspase-4.[2][3] This binding leads to caspase-4 oligomerization and auto-activation.[3] Activated caspase-4 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, subsequent pyroptotic cell death, and the release of pro-inflammatory cytokines like IL-1β and IL-18.[2][4]
Given its central role in inflammatory responses, the accurate measurement of caspase-4 activity is crucial for research in immunology, infectious diseases, and drug development. Fluorogenic substrates provide a sensitive and continuous method for quantifying enzyme activity. These substrates typically consist of a peptide sequence recognized by the caspase, linked to a fluorophore that exhibits increased fluorescence upon cleavage.
While this compound is recognized as a substrate for Granzyme B, its use in caspase-4 research has prompted the need for a comparative analysis with other potential substrates to ensure specificity and optimal performance in caspase-4 activity assays. This guide evaluates several alternatives, focusing on their reported specificity and available kinetic data.
Comparison of Fluorogenic Substrates for Caspase-4
Several tetrapeptide sequences conjugated to fluorophores like 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC) are available as potential substrates for caspase-4. The ideal substrate should exhibit high affinity (low Km) and a high turnover rate (kcat) specifically for caspase-4, with minimal cross-reactivity with other proteases, especially other caspases.
While direct comparative studies providing kinetic constants for all these substrates with human caspase-4 are limited in the published literature, the following table summarizes the available information.
| Substrate | Peptide Sequence | Fluorophore | Reported Specificity/Use for Caspase-4 | Kinetic Data (for Caspase-4) |
| This compound | Ac-Ile-Glu-Pro-Asp | AFC | Primarily a Granzyme B substrate, but has been used in caspase studies. | Km and kcat values for human caspase-4 are not readily available in the literature. |
| Ac-LEVD-AFC | Ac-Leu-Glu-Val-Asp | AFC | Commonly used in commercial caspase-4 assay kits.[1][5][6] | Km and kcat values for human caspase-4 are not readily available in the literature. |
| Ac-WEHD-AFC | Ac-Trp-Glu-His-Asp | AFC | Recognized as a substrate for group I caspases (caspase-1, -4, and -5).[7][] | Used as a substrate in caspase-4 activity assays.[9] Kinetic data for human caspase-4 is not specified. |
| Ac-YVAD-AFC | Ac-Tyr-Val-Ala-Asp | AFC | Described as a fluorogenic substrate for caspase-1 and caspase-4.[10][11][12] | Working concentration suggested at 25-50 µM, but specific Km and kcat values for caspase-4 are not provided.[11] |
Note: The lack of readily available, directly comparable kinetic data for these substrates with purified human caspase-4 is a significant gap in the current literature. Researchers are encouraged to perform their own kinetic analyses to determine the most suitable substrate for their specific experimental conditions.
Experimental Protocols
The following are generalized protocols for measuring caspase-4 activity in cell lysates using fluorogenic substrates. These should be optimized for specific experimental setups.
Preparation of Cell Lysates
-
Induce the non-canonical inflammasome pathway in your cell line of interest (e.g., by LPS transfection). Include a non-induced control.
-
Harvest cells (typically 1-5 x 106 cells per sample) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) for the caspase activity assay.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Caspase-4 Activity Assay
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Add 2x reaction buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% sucrose) to bring the volume to 95 µL.
-
Add 5 µL of the 1 mM fluorogenic substrate stock solution (Ac-LEVD-AFC, Ac-WEHD-AFC, or Ac-YVAD-AFC) to each well for a final concentration of 50 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 1-2 hours.
-
Calculate the rate of the reaction (change in fluorescence intensity over time).
-
The fold-increase in caspase-4 activity can be determined by comparing the rates of the induced samples to the non-induced controls.
Visualizations
Non-Canonical Inflammasome Pathway
Caption: Non-canonical inflammasome pathway initiated by intracellular LPS.
Experimental Workflow for Caspase-4 Activity Assay
Caption: Workflow for a fluorometric caspase-4 activity assay.
Conclusion
The selection of an appropriate fluorogenic substrate is critical for the accurate and sensitive measurement of caspase-4 activity. While this compound has been utilized, several alternatives, including Ac-LEVD-AFC, Ac-WEHD-AFC, and Ac-YVAD-AFC, are more commonly cited and commercially available for specific caspase-4 assays. The lack of comprehensive, direct comparative kinetic data in the literature underscores the need for researchers to validate and optimize their substrate choice for their particular experimental system. This guide provides a starting point for this selection process by consolidating the currently available information and presenting standardized protocols for comparison.
References
- 1. Non-canonical inflammasome activation of caspase-4/caspase-11 mediates epithelial defenses against enteric bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammasome - Wikipedia [en.wikipedia.org]
- 3. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cephamls.com [cephamls.com]
- 6. Caspase 4 Assay Kit (Fluorometric) (ab65658) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 9. A Fluorescence-Polarization-Based Lipopolysaccharide–Caspase-4 Interaction Assay for the Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Granzyme B Activity Assays: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate measurement of Granzyme B (GzB) activity is crucial for understanding cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis, a key mechanism in immunity and cancer therapy. This guide provides an objective comparison of commercially available Granzyme B activity assays, supported by experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
Granzyme B is a serine protease that, upon delivery into a target cell, initiates a cascade of apoptotic events. The choice of assay to measure its activity can significantly impact experimental outcomes. This guide delves into the principles, performance, and protocols of the most common GzB activity assays, including fluorometric, colorimetric, and ELISA-based methods.
Granzyme B-Mediated Cell Death Pathway
Granzyme B is a key effector molecule in cytotoxic lymphocyte-induced apoptosis. Upon recognition of a target cell, CTLs or NK cells release granules containing perforin and granzymes into the immunological synapse. Perforin forms pores in the target cell membrane, facilitating the entry of Granzyme B into the cytoplasm. Once inside, Granzyme B can induce apoptosis through two main pathways:
-
Caspase-Dependent Pathway: Granzyme B directly cleaves and activates effector caspases, such as caspase-3 and caspase-7. It can also cleave and activate the initiator caspase-8. These caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Caspase-Independent Pathway: Granzyme B can directly cleave cellular substrates, such as Bid, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.
dot
Caption: Granzyme B-mediated apoptosis signaling cascade.
Comparison of Granzyme B Activity Assays
The selection of a Granzyme B activity assay depends on several factors, including the required sensitivity, sample type, throughput needs, and available equipment. The following table summarizes the key features of the most common assay types.
| Feature | Fluorometric Assay | Colorimetric Assay | ELISA-Based Activity Assay |
| Principle | Enzymatic cleavage of a fluorogenic substrate. | Enzymatic cleavage of a chromogenic substrate. | Immuno-capture of GzB followed by enzymatic activity measurement. |
| Detection | Fluorescence (e.g., Ex/Em = 380/500 nm for AFC). | Absorbance (e.g., 405 nm for pNA). | Absorbance (colorimetric) or Fluorescence. |
| Substrate | e.g., Ac-IEPD-AFC | e.g., Boc-AAD-S-Bzl, Ac-IEPD-pNA | Varies by kit, often a pro-enzyme activated by GzB. |
| Sensitivity | High | Moderate | High (due to signal amplification). |
| Dynamic Range | Wide | Moderate | Wide, often with high and low range protocols. |
| Sample Types | Cell lysates, purified enzyme, some conditioned media. | Cell lysates, purified enzyme. | Cell lysates, conditioned media, serum, plasma. |
| Advantages | High sensitivity, suitable for kinetic studies. | Simple, requires a standard plate reader. | High specificity and sensitivity, suitable for complex samples. |
| Disadvantages | Requires a fluorescence plate reader. | Lower sensitivity than fluorometric assays. | More complex protocol with multiple steps. |
| Example Kits | Abcam (ab157403), Sigma-Aldrich (MAK176) | Sigma-Aldrich (CS1080) | QuickZyme Human Granzyme B Activity Assay |
Experimental Protocols
Detailed methodologies for performing Granzyme B activity assays are crucial for obtaining reliable and reproducible results. Below are representative protocols for fluorometric, colorimetric, and ELISA-based activity assays.
General Experimental Workflow
The general workflow for a typical Granzyme B activity assay involves sample preparation, reaction setup, incubation, and signal detection.
dot
Caption: A generalized workflow for a Granzyme B activity assay.
Detailed Protocol: Fluorometric Granzyme B Activity Assay (Example based on commercially available kits)
This protocol is a generalized procedure for a fluorometric Granzyme B activity assay using a substrate like this compound.
Materials:
-
Fluorometric Granzyme B Assay Kit (e.g., Abcam ab157403 or Sigma-Aldrich MAK176) containing:
-
Assay Buffer
-
Granzyme B Substrate (e.g., this compound)
-
Positive Control (recombinant Granzyme B)
-
AFC Standard
-
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with filters for Ex/Em = 380/500 nm
-
Multichannel pipette
-
Ice bucket
-
Cell lysates or other samples
Procedure:
-
Reagent Preparation:
-
Thaw all kit components on ice.
-
Prepare the AFC Standard curve by diluting the stock solution in Assay Buffer as per the kit's instructions to generate a range of concentrations (e.g., 0 to 250 pmol/well).
-
Prepare a Reaction Mix for each sample and positive control by mixing the Granzyme B Substrate with Assay Buffer according to the kit's protocol.
-
-
Sample Preparation:
-
Prepare cell lysates by homogenizing cells in ice-cold Assay Buffer.[1]
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Dilute samples to a concentration within the linear range of the assay.
-
-
Assay Protocol:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Add 2 µL of the Positive Control to designated wells and adjust the volume to 50 µL with Assay Buffer.[2]
-
Add 50 µL of the Reaction Mix to each sample and positive control well.[2]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at Ex/Em = 380/500 nm in a kinetic mode for 30-60 minutes, taking readings every 5 minutes.[3] Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a blank well with no enzyme) from all readings.
-
Plot the fluorescence intensity of the AFC standards versus their concentration to generate a standard curve.
-
Calculate the change in fluorescence per unit of time (slope of the kinetic curve) for each sample.
-
Determine the Granzyme B activity in the samples by comparing their reaction rates to the standard curve. One unit of Granzyme B activity is typically defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.[3]
-
Detailed Protocol: ELISA-Based Granzyme B Activity Assay (Example based on commercially available kits)
This protocol is a generalized procedure for an ELISA-based Granzyme B activity assay.
Materials:
-
ELISA-based Granzyme B Activity Assay Kit (e.g., QuickZyme Human Granzyme B Activity Assay) containing:
-
Anti-Granzyme B coated 96-well plate
-
Granzyme B Standard
-
Assay Buffer
-
Wash Buffer
-
Detection Reagent (containing a pro-enzyme and a chromogenic substrate)
-
-
96-well plate reader capable of measuring absorbance at 405 nm
-
Multichannel pipette
-
Humidified chamber
Procedure:
-
Reagent Preparation:
-
Prepare the Granzyme B standard curve by diluting the stock solution in Assay Buffer to create a high and low concentration range as per the kit's instructions (e.g., high range: 0.31 - 10 ng/ml; low range: 0.01 - 0.31 ng/ml).[4]
-
Prepare the Detection Reagent by mixing the detection enzyme and chromogenic substrate in Assay Buffer just before use.[4]
-
-
Sample Preparation:
-
Dilute samples (e.g., cell culture supernatants, plasma, tissue extracts) in Assay Buffer to fall within the range of the standard curve.
-
-
Assay Protocol:
-
Add 100 µL of standards and samples to the wells of the anti-Granzyme B coated plate.
-
Incubate for 1 hour at room temperature with shaking.
-
Wash the wells four times with Wash Buffer.
-
Add 100 µL of the prepared Detection Reagent to each well.
-
Measure the absorbance at 405 nm at t=0.
-
Cover the plate and incubate at 37°C in a humidified chamber.
-
Measure the absorbance again at 405 nm after 2, 4, and/or 24 hours, depending on the expected activity in the samples.[4]
-
-
Data Analysis:
-
Subtract the absorbance at t=0 from the final absorbance readings.
-
Plot the change in absorbance versus the Granzyme B concentration for the standards to generate a standard curve.
-
Determine the concentration of active Granzyme B in the samples by interpolating their absorbance values from the standard curve.
-
Concluding Remarks
The choice of a Granzyme B activity assay is a critical decision that should be based on the specific research question, sample type, and available instrumentation. Fluorometric assays offer high sensitivity and are well-suited for kinetic studies, making them ideal for detailed enzymatic characterization. Colorimetric assays, while less sensitive, provide a straightforward and cost-effective option for routine measurements. ELISA-based activity assays combine the specificity of antibody-based detection with the sensitivity of enzymatic amplification, making them particularly useful for complex biological samples where interfering substances may be present. By carefully considering the principles, performance characteristics, and protocols outlined in this guide, researchers can select the most appropriate method to reliably quantify Granzyme B activity and advance their understanding of its role in health and disease.
References
- 1. Human and murine granzyme B exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Granzyme B ELISPOT assay: an alternative to the 51Cr-release assay for monitoring cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient colorimetric assay promotes the virtual screen of granzyme B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ac-IEPD-AFC Specificity for Human vs. Mouse Granzyme B: A Comparative Guide
For researchers in immunology, oncology, and drug development, accurate measurement of granzyme B (GzmB) activity is crucial for evaluating cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated cell death. The fluorogenic substrate Ac-IEPD-AFC is widely used for this purpose. However, significant differences in the substrate specificity between human and mouse granzyme B can lead to discrepancies in experimental outcomes. This guide provides a detailed comparison of this compound's specificity for human versus mouse granzyme B, supported by experimental data and protocols to aid in the selection of appropriate research tools.
Executive Summary
Human and murine granzyme B, despite their sequence homology, exhibit distinct substrate preferences.[1] While this compound is a recognized substrate for granzyme B, its cleavage efficiency varies significantly between the human and mouse orthologs. Studies have shown that mouse granzyme B is substantially less effective at cleaving certain substrates preferred by human granzyme B.[2] This guide highlights these differences and presents alternative substrates for more reliable cross-species comparisons.
Data Presentation: Substrate Specificity Comparison
Quantitative data on the kinetic parameters of this compound with human and mouse granzyme B are not always directly presented in a side-by-side comparison in the literature. However, the available information consistently points to a lower efficiency of cleavage by the mouse enzyme.
| Substrate | Target Enzyme | Relative Cleavage Efficiency | Key Findings |
| This compound | Human Granzyme B | High | Commonly used and effective for measuring human GzmB activity.[3][4] |
| This compound | Mouse Granzyme B | Low to Moderate | Less efficient cleavage compared to human GzmB.[5] Use may be possible in samples with high mGzmB expression.[5] |
| Ac-IETD-AFC | Human Granzyme B | High | An effective substrate for human GzmB. |
| Ac-IETD-AFC | Mouse Granzyme B | Low | Unfavorable kinetic properties for mouse GzmB.[5] |
| Boc-AAD-S-Bzl | Human & Mouse GzmB | Similar | Cleaved with comparable efficiency by human, mouse, and rat GzmB, making it a good candidate for cross-species studies.[6] |
Experimental Protocols
Granzyme B Activity Assay Using this compound
This protocol is adapted from commercially available kits and published literature.[3][7]
Materials:
-
Cell lysate or purified granzyme B
-
Granzyme B Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.2)
-
This compound substrate (10 mM stock in DMSO)
-
AFC Standard (1 mM in DMSO) for calibration curve
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 380/500 nm)
Procedure:
-
Sample Preparation: Prepare cell lysates from activated CTLs or NK cells by homogenization or sonication in ice-cold Granzyme B Assay Buffer.[6] Centrifuge to pellet debris and collect the supernatant. Determine protein concentration.
-
Standard Curve: Prepare a series of AFC standards (e.g., 0-100 µM) by diluting the 1 mM stock in Granzyme B Assay Buffer.
-
Reaction Setup:
-
Add 50 µL of cell lysate (containing 20-100 µg of protein) or purified enzyme to each well.
-
For the positive control, use recombinant human or mouse granzyme B.
-
For the negative control, use assay buffer alone.
-
Bring the total volume in each well to 100 µL with Granzyme B Assay Buffer.
-
-
Substrate Addition: Prepare a 2X working solution of this compound (e.g., 100 µM) in Granzyme B Assay Buffer. Add 100 µL of the 2X substrate solution to each well to initiate the reaction.
-
Measurement: Immediately start monitoring the fluorescence at Ex/Em = 380/500 nm in a kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of AFC release (RFU/min). Convert this rate to pmol/min using the standard curve. One unit of granzyme B activity is defined as the amount of enzyme that hydrolyzes 1 pmol of substrate per minute at 37°C.[7]
Mandatory Visualizations
Granzyme B Signaling Pathway
Granzyme B, delivered into target cells by perforin, initiates apoptosis through multiple pathways.[8] It can directly activate effector caspases or cleave other key substrates like Bid, leading to mitochondrial dysfunction and subsequent caspase activation.[1]
References
- 1. Human and murine granzyme B exhibit divergent substrate preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The major human and mouse granzymes are structurally and functionally divergent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. apexbt.com [apexbt.com]
- 5. Detection of human and mouse granzyme B activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Frontiers | Reassessing granzyme B: unveiling perforin-independent versatility in immune responses and therapeutic potentials [frontiersin.org]
A Researcher's Guide to Apoptosis Detection: Correlating Protease Activity with Cell Death
For researchers in drug development and the life sciences, accurately quantifying apoptosis is critical. Fluorogenic protease assays offer a convenient method to measure the activity of key enzymes in the apoptotic cascade. However, the correlation of these assays with the actual process of cell death can be complex due to issues of substrate specificity. This guide provides a comprehensive comparison of the Ac-IEPD-AFC assay and its more specific counterpart for caspase-8, Ac-IETD-AFC, with established methods of apoptosis detection.
Understanding the Assays: A Question of Specificity
The core of this comparison lies in the specificity of the peptide substrates used in these assays. This compound is often associated with apoptosis studies; however, it is primarily recognized as a substrate for Granzyme B, a serine protease involved in cytotoxic T-lymphocyte-mediated cell death.[1][2][3] While Granzyme B can initiate apoptosis, its activity is not a universal indicator of all apoptotic pathways.
In contrast, the extrinsic pathway of apoptosis is initiated by the activation of caspase-8. The preferred cleavage sequence for caspase-8 is IETD.[4][5][6] Therefore, the Ac-IETD-AFC assay provides a more direct and specific measurement of caspase-8 activity.[7][8] It's important to note that even with a preferred substrate, some cross-reactivity with other caspases or proteases can occur.[9]
Comparative Analysis of Apoptosis Detection Methods
To validate the findings from fluorogenic substrate assays, it is essential to correlate them with other well-established methods for detecting apoptosis. This section compares the Ac-IETD-AFC assay (as the more specific indicator of caspase-8 mediated apoptosis) with Annexin V/Propidium Iodide (PI) staining, Western Blotting for cleaved PARP and caspase-8, and the TUNEL assay.
| Assay | Principle | Measures | Advantages | Disadvantages |
| Ac-IETD-AFC Assay | Enzymatic cleavage of the IETD peptide by active caspase-8, releasing the fluorophore AFC.[4] | Caspase-8 enzymatic activity. | High sensitivity, suitable for high-throughput screening, provides kinetic data. | Indirect measure of apoptosis, potential for substrate cross-reactivity, does not distinguish between apoptotic and non-apoptotic caspase-8 activity. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptosis/necrosis).[10][11][12][13] | Early and late apoptosis, and necrosis at a single-cell level. | Distinguishes between different stages of cell death, widely used and validated, provides quantitative cell population data. | Can be time-sensitive, requires flow cytometry, PS exposure can occur in non-apoptotic contexts. |
| Western Blot (Cleaved Caspase-8 & PARP) | Immunodetection of the cleaved (active) forms of caspase-8 and its downstream substrate PARP.[14][15][16][17] | Presence of active caspase-8 and a key executioner phase event (PARP cleavage). | High specificity, provides information on protein levels and cleavage status, well-established technique. | Semi-quantitative, lower throughput, does not provide single-cell resolution, requires larger sample amounts. |
| TUNEL Assay | TdT-mediated dUTP nick end labeling of DNA fragments, a hallmark of late-stage apoptosis.[18][19][20][21][22] | DNA fragmentation in late apoptosis. | Can be used on fixed cells and tissue sections, highly sensitive for late-stage apoptosis. | Can also detect necrotic cells and cells with DNA damage from other sources, may not detect early apoptotic stages. |
Quantitative Data Correlation
While a direct quantitative correlation between the relative fluorescence units (RFU) from an Ac-IETD-AFC assay and the percentage of apoptotic cells from an Annexin V assay can vary between cell types and apoptosis-inducing stimuli, a positive correlation is generally expected. For instance, a study on the effects of a compound on L-02 cells demonstrated a dose-dependent increase in the percentage of early apoptotic cells (measured by Annexin V) that correlated with an increase in caspase-3 activity.[23] A similar correlative relationship can be established for caspase-8 activity.
Hypothetical Data Correlation:
| Treatment | Ac-IETD-AFC Assay (RFU) | Annexin V Positive Cells (%) | Cleaved Caspase-8 (Western Blot, Relative Intensity) |
| Control | 1500 | 5% | 1.0 |
| Treatment A (Low Dose) | 4500 | 25% | 3.5 |
| Treatment B (High Dose) | 9000 | 60% | 8.0 |
This table represents expected trends and not specific experimental data.
Signaling Pathways and Experimental Workflows
To better understand the interplay of these assays, it is helpful to visualize the underlying biological pathways and experimental procedures.
Caption: Extrinsic apoptosis pathway and points of measurement.
Caption: Workflow for comparing apoptosis detection methods.
Experimental Protocols
1. Ac-IETD-AFC Caspase-8 Activity Assay
This protocol is adapted from commercially available kits.[7][8]
-
Reagents:
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v) CHAPS, 10% sucrose, pH 7.2)
-
Ac-IETD-AFC Substrate (1 mM stock in DMSO)
-
AFC Standard (for calibrating fluorescence)
-
-
Procedure:
-
Induce apoptosis in cells and harvest.
-
Lyse cells in Lysis Buffer on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
Determine protein concentration of the lysate using a BCA assay.
-
In a 96-well black plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with Assay Buffer.
-
Add 5 µL of 1 mM Ac-IETD-AFC substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
2. Annexin V/PI Staining for Flow Cytometry
This is a general protocol; specific antibody concentrations and incubation times may need optimization.[10][12]
-
Reagents:
-
1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
-
Procedure:
-
Harvest cells (including supernatant from suspension cultures).
-
Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
3. Western Blot for Cleaved Caspase-8 and PARP
This protocol provides a general outline.[15][16]
-
Reagents:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-8, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare cell lysates as in the caspase activity assay, but using RIPA buffer.
-
Quantify protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Conclusion
While the this compound assay can indicate protease activity in apoptotic contexts, its primary specificity for Granzyme B makes it a less reliable marker for general apoptosis studies compared to the caspase-8-specific Ac-IETD-AFC assay. However, even with a more specific substrate, it is crucial to understand that measuring the activity of a single initiator caspase provides only one piece of the puzzle. For a comprehensive and accurate assessment of apoptosis, it is highly recommended to correlate fluorogenic assay data with orthogonal methods like Annexin V/PI staining and western blotting. This multi-faceted approach provides a more robust and reliable characterization of cell death in response to experimental stimuli.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abcam.com [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. Caspase-8 Substrate (Ac-IETD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 5. Caspase-8 Substrate IETD-AFC (CAS 211990-57-7) | Abcam [abcam.com]
- 6. innopep.com [innopep.com]
- 7. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]
- 8. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 20. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TUNEL assay [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ac-IEPD-AFC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Ac-IEPD-AFC, a fluorogenic substrate for Granzyme B.
Quantitative Data Summary
For safe and effective use, it is crucial to adhere to the recommended storage and solubility parameters for this compound. The following table summarizes key quantitative data gathered from various suppliers.
| Parameter | Value | Source(s) |
| Purity | ≥95% to 99.97% | [3][4] |
| Molecular Weight | 725.7 g/mol | [2][3] |
| Form | Solid | [3] |
| Storage (Powder) | -20°C or -80°C (desiccate) | [1][4] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
| Solubility | ≥10 mg/mL in DMSO; ≥10 mg/mL in Ethanol | [2] |
| Excitation/Emission | 400 nm / 505 nm | [2][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general guidelines for hazardous chemical waste and should be adapted to comply with your institution's specific environmental health and safety (EHS) regulations.
1. Waste Segregation and Collection:
- All materials contaminated with this compound, including unused solutions, pipette tips, gloves, and containers, should be considered hazardous chemical waste.
- Collect all solid and liquid waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents used (e.g., DMSO, ethanol).
2. Decontamination of Labware:
- Non-disposable labware that has come into contact with this compound should be decontaminated.
- Rinse the labware with a suitable solvent in which this compound is soluble, such as ethanol or DMSO.[2]
- Collect the rinse solvent as hazardous liquid waste.
- After the initial solvent rinse, wash the labware with an appropriate laboratory detergent and rinse thoroughly with water.
3. Waste Labeling and Storage:
- Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-amino-4-trifluoromethylcoumarin)".
- List all constituents of the waste, including solvents (e.g., DMSO, ethanol) and their approximate concentrations.
- Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[5]
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
- Do not dispose of this compound or its waste down the drain or in the regular trash.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ac-IEPD-AFC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ac-IEPD-AFC, a fluorogenic substrate for granzyme B. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.
Product Information and Physical Properties
This compound (Acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin) is a synthetic peptide used to measure the enzymatic activity of granzyme B.[1] Upon cleavage by granzyme B, the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC) is released, which can be quantified to determine enzyme activity.[2][3]
| Property | Value | Source |
| CAS Number | 1135417-31-0 | [1][2][4] |
| Molecular Formula | C₃₂H₃₈F₃N₅O₁₁ | [1][2][4] |
| Molecular Weight | 725.67 g/mol | [1][4] |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO (≥46.1 mg/mL) and Ethanol (≥43.6 mg/mL); Insoluble in water | [1][2][3] |
| Fluorescence | Excitation: ~380-400 nm, Emission: ~500-505 nm (for released AFC) | [2][3][5] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves. Consider double gloving when handling concentrated stock solutions. | Protects against skin contact and absorption.[6] Nitrile offers good chemical resistance. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. Use chemical splash goggles when there is a risk of splashing. | Protects eyes from dust particles of the solid compound and splashes of the solvent.[6][7] |
| Body Protection | A standard laboratory coat is required. | Protects skin and personal clothing from contamination.[6][7] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. If weighing out larger quantities of the solid form that may become airborne, use a certified respirator or work in a fume hood. | To prevent inhalation of the powder. |
Operational Plan: Step-by-Step Handling Protocol
3.1. Receiving and Storage
-
Upon Receipt: Inspect the container for any damage or leaks.
-
Storage of Solid: Store the vial desiccated at -20°C for long-term stability.[1][2]
-
Storage of Solution: Once dissolved in a solvent like DMSO or ethanol, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[8][9]
3.2. Preparation of Stock Solution
-
Work Area: Perform all weighing and solution preparation in a designated area, such as a chemical fume hood or a well-ventilated benchtop.
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the solid compound.
-
Dissolving: Add the appropriate volume of solvent (e.g., DMSO) to the solid to achieve the desired stock concentration. Ensure complete dissolution by vortexing or gentle agitation.
3.3. Use in Assays
-
Dilution: Prepare working solutions by diluting the stock solution with the appropriate assay buffer.[5]
-
Handling: Use appropriate PPE throughout the experimental procedure.
-
Incubation: During incubation steps, protect plates from light to prevent photobleaching of the fluorescent product.[5]
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10]
4.1. Waste Segregation
-
Solid Waste: Contaminated items such as gloves, pipette tips, and tubes should be collected in a designated hazardous waste container.[11]
-
Liquid Waste:
-
Unused stock solutions and experimental liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container.[11]
-
Do not mix with incompatible waste streams.
-
4.2. Decontamination and Disposal
-
General Principle: While specific degradation procedures for this compound are not widely published, compounds of this nature should not be disposed of down the drain.[12]
-
Professional Disposal: The primary method of disposal is to use a licensed chemical waste disposal service.[10] This ensures compliance with all regulations.
-
Labeling: Ensure all waste containers are accurately labeled with their contents to facilitate proper disposal.[10][11]
Experimental Workflow Diagram
The following diagram illustrates the key steps for safely handling this compound from storage to disposal.
Caption: Workflow for handling this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (CAS 1135417-31-0) | Abcam [abcam.com]
- 4. This compound | CAS#:1135417-31-0 | Chemsrc [chemsrc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
